(S)-Acenocoumarol
Description
Properties
IUPAC Name |
4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCILAOYCMVPS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859299 | |
| Record name | (S)-Acenocoumarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66556-78-3 | |
| Record name | (S)-Acenocoumarol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66556-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenocoumarol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Acenocoumarol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACENOCOUMAROL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O90VF03HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Acenocoumarol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Acenocoumarol is a potent oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists. It is widely used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are presented for comparative analysis, and key processes are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
The anticoagulant effect of this compound is primarily achieved through the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors.
The vitamin K cycle involves the conversion of vitamin K from its quinone form to the reduced hydroquinone form (vitamin KH2). Vitamin KH2 serves as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues on vitamin K-dependent proteins. This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium ions and subsequently interact with phospholipid membranes, a necessary step in the coagulation cascade.
During the carboxylation reaction, vitamin KH2 is oxidized to vitamin K epoxide. VKORC1 is responsible for the reduction of vitamin K epoxide back to vitamin K quinone, which can then be further reduced to vitamin KH2, thus completing the cycle.
This compound acts as a potent inhibitor of VKORC1.[1][2] By blocking this enzyme, it prevents the regeneration of vitamin KH2, leading to a depletion of the active form of vitamin K. This, in turn, results in the production of under-carboxylated and therefore inactive vitamin K-dependent coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. The reduced levels of functional clotting factors disrupt the normal coagulation cascade, leading to a prolongation of clotting time and a reduction in the risk of thrombus formation.
Acenocoumarol is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is significantly more potent in its anticoagulant effect than the (R)-enantiomer.[3]
Signaling Pathway: The Vitamin K Cycle and Point of Inhibition
The following diagram illustrates the vitamin K cycle and the precise point of inhibition by this compound.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potency of acenocoumarol on VKORC1 has been compared with other vitamin K antagonists. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.
| Anticoagulant | Target | IC50 (µM) | Reference |
| Acenocoumarol | VKORC1 | ~0.1 | |
| Warfarin | VKORC1 | ~0.6 | |
| Phenprocoumon | VKORC1 | ~0.3 |
Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes and highlight that acenocoumarol is a more potent inhibitor of VKORC1 than warfarin. The (S)-enantiomer of acenocoumarol is known to be more potent than the (R)-enantiomer.
Experimental Protocols
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay is designed to measure the enzymatic activity of VKORC1 and its inhibition by compounds like this compound. The following is a representative protocol based on methodologies described in the literature.
Objective: To determine the IC50 value of this compound for the inhibition of VKORC1.
Materials:
-
Microsomal preparations containing human VKORC1.
-
Vitamin K1 epoxide substrate.
-
Dithiothreitol (DTT) as a reducing agent.
-
This compound stock solution of known concentration.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Quenching solution (e.g., a mixture of isopropanol and hexane).
-
High-performance liquid chromatography (HPLC) system with a UV detector.
Workflow Diagram:
Procedure:
-
Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the microsomal preparation with VKORC1, reaction buffer, and DTT.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should also be prepared.
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the vitamin K1 epoxide substrate to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Extraction: Extract the resulting vitamin K1 from the reaction mixture using an organic solvent.
-
Analysis: Analyze the amount of vitamin K1 produced in each sample using HPLC with UV detection.
-
Data Analysis: Calculate the percentage of VKORC1 inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a functional coagulation assay used to assess the extrinsic and common pathways of the coagulation cascade. It is the standard method for monitoring the therapeutic effect of vitamin K antagonists like acenocoumarol.
Objective: To measure the time it takes for plasma to clot after the addition of a thromboplastin reagent, reflecting the activity of vitamin K-dependent clotting factors.
Materials:
-
Patient citrated plasma sample.
-
Thromboplastin reagent (containing tissue factor and phospholipids) with calcium.
-
Coagulometer or a water bath and stopwatch.
-
Control plasma with a known PT value.
Workflow Diagram:
Procedure:
-
Sample Collection: Collect a whole blood sample from the patient in a tube containing sodium citrate anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.
-
Pre-warming: Pre-warm the patient plasma and the thromboplastin reagent to 37°C.
-
Reaction Initiation: Add a defined volume of the pre-warmed thromboplastin reagent to the pre-warmed plasma.
-
Clot Detection: Simultaneously start a timer and observe the mixture for the formation of a fibrin clot. The time taken for the clot to form is the Prothrombin Time (PT), measured in seconds. This is typically performed using an automated or semi-automated coagulometer.
-
INR Calculation: The PT result is then used to calculate the International Normalized Ratio (INR), which standardizes the results across different laboratories and thromboplastin reagents. The formula for INR is: INR = (Patient PT / Mean Normal PT) ^ ISI Where:
-
Patient PT is the prothrombin time of the patient's plasma.
-
Mean Normal PT is the geometric mean prothrombin time of a normal patient population.
-
ISI (International Sensitivity Index) is a value that indicates the sensitivity of the thromboplastin reagent compared to an international reference standard.
-
Conclusion
This compound exerts its anticoagulant effect through the potent and specific inhibition of VKORC1, a key enzyme in the vitamin K cycle. This inhibition leads to a reduction in the synthesis of functional vitamin K-dependent coagulation factors, thereby impairing the coagulation cascade. The understanding of this mechanism, supported by quantitative data from in vitro assays and monitored clinically by the PT/INR test, is fundamental for its safe and effective use in the management of thromboembolic diseases. This technical guide provides a comprehensive resource for professionals in the fields of pharmacology, hematology, and drug development, offering a detailed perspective on the molecular basis of this compound's therapeutic action.
References
- 1. A Novel, Single Algorithm Approach to Predict Acenocoumarol Dose Based on CYP2C9 and VKORC1 Allele Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Pharmacogenetically Guided Acenocoumarol Dosing Algorithm for Chilean Patients: A Discovery Cohort Study [frontiersin.org]
- 3. pure.rug.nl [pure.rug.nl]
Stereospecific Properties of Acenocoumarol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acenocoumarol, a potent oral anticoagulant, is administered as a racemic mixture of (R)- and (S)-enantiomers. These enantiomers exhibit significant differences in their pharmacokinetic and pharmacodynamic properties, a phenomenon known as stereospecificity. This technical guide provides a comprehensive overview of the distinct characteristics of (R)- and (S)-acenocoumarol, focusing on their differential metabolism, anticoagulant activity, and the underlying mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the clinical implications of acenocoumarol's stereoisomerism and to provide a foundation for future research and development in the field of anticoagulation therapy.
Introduction
Acenocoumarol is a vitamin K antagonist widely used for the prevention and treatment of thromboembolic disorders.[1][2] It exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.[3][4] Acenocoumarol is marketed as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, these two stereoisomers possess markedly different pharmacological profiles, which has significant clinical implications.[5] This guide delves into the stereospecific properties of acenocoumarol enantiomers, providing a detailed analysis of their pharmacokinetics, pharmacodynamics, and metabolism.
Pharmacokinetics: A Tale of Two Enantiomers
The pharmacokinetic profiles of (R)- and this compound differ substantially, primarily due to stereoselective metabolism. This leads to significant variations in their plasma concentrations, half-lives, and overall exposure.
Absorption and Distribution
Following oral administration, acenocoumarol is rapidly absorbed from the gastrointestinal tract. Studies have shown that there are no significant stereoselective differences in the absorption of the enantiomers. Both (R)- and this compound are highly bound to plasma proteins, mainly albumin (approximately 98% bound). The apparent volume of distribution at steady state (Vdss) is slightly larger for the (S)-enantiomer compared to the (R)-enantiomer.
Metabolism and Elimination
The most striking difference between the enantiomers lies in their metabolic clearance. The (S)-enantiomer is cleared from the plasma at a much faster rate than the (R)-enantiomer. This rapid clearance of this compound is the primary reason why the (R)-enantiomer is considered to be the major contributor to the overall anticoagulant effect of the racemic mixture.
The metabolism of acenocoumarol is primarily hepatic and is mediated by the cytochrome P450 (CYP) enzyme system. The hydroxylation of the coumarin ring at the 6- and 7-positions is the main metabolic pathway.
-
This compound: Primarily metabolized by CYP2C9 .
-
(R)-Acenocoumarol: Metabolized by multiple CYP isoforms, including CYP2C9 , CYP1A2 , and CYP2C19 .
This stereoselective metabolism results in a significantly shorter elimination half-life for this compound compared to (R)-acenocoumarol.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of (R)- and this compound in healthy volunteers.
| Parameter | (R)-(+)-Acenocoumarol | (S)-(-)-Acenocoumarol | Racemic Acenocoumarol | Reference(s) |
| Total Plasma Clearance (ml/min) | ~34 | ~370 | ~145 | |
| Apparent Elimination Half-life (t½) (hours) | ~8.5 | ~2.5 | ~8.0 | |
| Apparent Volume of Distribution (Vdss) (L) | ~20 | ~34 | ~22 | |
| Protein Binding (%) | ~98 | ~98 | ~98 |
Pharmacodynamics: Stereoselective Inhibition of VKORC1
The anticoagulant effect of acenocoumarol is achieved through the inhibition of VKORC1. While both enantiomers are capable of inhibiting this enzyme, they exhibit different potencies.
In vitro studies have shown that (R)-acenocoumarol is a more potent inhibitor of VKORC1 than this compound. However, due to its significantly lower plasma concentrations resulting from rapid metabolism, the in vivo contribution of this compound to the anticoagulant effect is generally considered to be minor in individuals with normal CYP2C9 function. In contrast, the (R)-enantiomer, with its longer half-life and higher plasma concentrations, is the primary determinant of the therapeutic effect of racemic acenocoumarol.
A cell-based assay has shown that acenocoumarol is a more efficient inhibitor of VKOR activity compared to other vitamin K antagonists like warfarin and phenprocoumon, with an IC50 approximately sixfold lower.
Signaling and Metabolic Pathways
The Vitamin K Cycle and its Inhibition
The anticoagulant action of acenocoumarol is centered on the disruption of the vitamin K cycle. This cycle is crucial for the post-translational gamma-carboxylation of glutamic acid residues in vitamin K-dependent coagulation factors. This carboxylation is necessary for their biological activity. Acenocoumarol inhibits VKORC1, preventing the regeneration of vitamin K hydroquinone, the active form of vitamin K, and thereby impairing the synthesis of functional clotting factors.
Caption: The Vitamin K cycle and the inhibitory action of acenocoumarol on VKORC1.
Stereoselective Metabolic Pathways
The differential metabolism of acenocoumarol enantiomers is a critical aspect of their stereospecific properties. The following diagram illustrates the primary metabolic routes for each enantiomer.
Caption: Stereoselective metabolic pathways of (R)- and this compound.
Experimental Protocols
This section outlines the general methodologies employed in the study of acenocoumarol's stereospecific properties.
Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)
The separation and quantification of (R)- and this compound in biological matrices are typically achieved using chiral HPLC.
-
Principle: Chiral stationary phases (CSPs) are used to differentially interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed.
-
Typical Protocol:
-
Sample Preparation: Plasma or urine samples are subjected to protein precipitation and/or liquid-liquid extraction to isolate the drug.
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Chiral Column: A column such as Chiralpak® IB or Chiralcel® OD is utilized.
-
Mobile Phase: A normal-phase mobile phase, often a mixture of hexane, isopropanol, and a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine), is used for elution. A reverse-phase method may also be used with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.
-
Detection: The enantiomers are detected by their UV absorbance, typically around 308 nm.
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.
-
In Vitro Metabolism Studies using Human Liver Microsomes
Human liver microsomes (HLMs) are a common in vitro model for studying the metabolism of drugs by CYP enzymes.
-
Principle: HLMs contain a high concentration of CYP enzymes. By incubating the drug with HLMs and necessary cofactors, the formation of metabolites can be measured.
-
Typical Protocol:
-
Incubation Mixture: A typical incubation mixture contains pooled HLMs (e.g., 0.5 mg/mL protein), the acenocoumarol enantiomer (substrate), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a cofactor regenerating system, typically NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific period (e.g., 0 to 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
Assessment of Anticoagulant Activity: VKORC1 Inhibition Assay
The inhibitory potency of acenocoumarol enantiomers on VKORC1 can be determined using various in vitro assays.
-
Principle: These assays measure the activity of the VKORC1 enzyme in the presence of varying concentrations of the inhibitor.
-
Cell-Based Assay Protocol:
-
Cell Culture: A cell line expressing VKORC1 (e.g., HEK293 cells) is used.
-
Incubation: The cells are incubated with a vitamin K epoxide substrate and different concentrations of the acenocoumarol enantiomer.
-
Measurement of VKOR Activity: The activity of VKORC1 is determined by measuring the conversion of vitamin K epoxide to vitamin K. This can be quantified using methods like HPLC or a coupled assay that measures the carboxylation of a reporter protein.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
-
Logical Flow of Stereospecific Effects
The distinct properties of acenocoumarol enantiomers follow a logical cascade of events, from differential metabolism to their ultimate contribution to the anticoagulant effect.
Caption: Logical relationship of the stereospecific properties of acenocoumarol enantiomers.
Conclusion
The stereospecific properties of acenocoumarol enantiomers are a critical determinant of the drug's overall clinical effect. The profound differences in their metabolism, leading to distinct pharmacokinetic and pharmacodynamic profiles, underscore the importance of considering stereoisomerism in drug development and therapy. The (R)-enantiomer, due to its slower clearance and consequently higher plasma exposure, is the principal contributor to the anticoagulant activity of the racemic mixture. A thorough understanding of these stereospecific characteristics is essential for optimizing anticoagulant therapy, managing drug interactions, and developing novel anticoagulants with improved therapeutic profiles. This guide provides a foundational understanding for professionals engaged in the research and development of such therapies.
References
(S)-Acenocoumarol Vitamin K Epoxide Reductase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibition of Vitamin K Epoxide Reductase (VKOR) by (S)-acenocoumarol, a potent vitamin K antagonist. It details the molecular mechanism of action, presents quantitative inhibitory data, and provides comprehensive experimental protocols for assessing VKOR inhibition. This document is intended to serve as a valuable resource for researchers and professionals involved in anticoagulant drug discovery and development.
Introduction
Acenocoumarol is a coumarin-based anticoagulant used in the prevention and treatment of thromboembolic disorders.[1] It functions as a vitamin K antagonist by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1][2] This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several clotting factors.[3][4] this compound is the more potent enantiomer of the drug. This guide focuses on the specific interaction between this compound and VKOR, providing a technical framework for its study.
Mechanism of Action: The Vitamin K Cycle
The vitamin K cycle is a crucial metabolic pathway that facilitates the γ-carboxylation of glutamate residues in vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X. This carboxylation is essential for their biological activity.
The cycle involves the following key steps:
-
Carboxylation: The enzyme γ-glutamyl carboxylase (GGCX) utilizes the reduced form of vitamin K (vitamin K hydroquinone, KH2) to convert glutamate residues to γ-carboxyglutamate (Gla). In this process, KH2 is oxidized to vitamin K epoxide (KO).
-
Reduction of Vitamin K Epoxide: VKOR, an integral membrane protein located in the endoplasmic reticulum, catalyzes the reduction of KO back to vitamin K quinone.
-
Reduction of Vitamin K Quinone: Vitamin K quinone is further reduced to the active KH2 form, which can then be re-utilized by GGCX. This step can be catalyzed by VKOR or other reductases.
This compound exerts its anticoagulant effect by potently inhibiting VKOR. This blockage of KO reduction leads to an accumulation of KO and a depletion of KH2. The resulting lack of KH2 impairs the function of GGCX, leading to the production of under-carboxylated, inactive clotting factors and thus inhibiting blood coagulation.
Quantitative Inhibition Data
The inhibitory potency of this compound against VKOR is typically quantified by its half-maximal inhibitory concentration (IC50). Cell-based assays provide a more physiologically relevant measure of this value compared to in vitro assays that use artificial reducing agents like dithiothreitol (DTT).
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Cell-based VKOR activity assay | 0.81 | |
| Warfarin | Cell-based VKOR activity assay | ~6.6 | |
| Phenprocoumon | Cell-based VKOR activity assay | ~1.3 | |
| Fluindione | Cell-based VKOR activity assay | ~6.6 |
Table 1: Comparative IC50 values of various vitamin K antagonists against VKOR.
As indicated in Table 1, acenocoumarol is a highly potent inhibitor of VKOR, with a significantly lower IC50 value compared to other commonly used anticoagulants.
Experimental Protocols
Two primary types of assays are used to determine VKOR inhibition: in vitro assays and cell-based assays.
In Vitro VKOR Inhibition Assay (DTT-driven)
This assay measures the direct inhibition of VKOR in a cell-free system. While historically used, the use of the non-physiological reducing agent dithiothreitol (DTT) can lead to results that do not fully reflect the in vivo situation.
Materials:
-
Microsomes containing VKORC1
-
Vitamin K epoxide (KO)
-
Dithiothreitol (DTT)
-
This compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., isopropanol/hexane)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Microsome Preparation: Isolate microsomes from cells overexpressing VKORC1.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specified concentration of DTT, and the microsomal preparation.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding a defined concentration of KO.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the organic (hexane) phase.
-
Analysis: Evaporate the solvent from the organic phase and resuspend the residue in a suitable solvent for HPLC analysis.
-
Quantification: Use HPLC to separate and quantify the amounts of KO and the product, vitamin K quinone.
-
Data Analysis: Calculate the percentage of VKOR inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based VKOR Inhibition Assay
This assay measures VKOR activity within a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Materials:
-
HEK293 cells stably expressing a vitamin K-dependent reporter protein (e.g., Factor IX)
-
Cell culture medium
-
Vitamin K epoxide (KO)
-
This compound
-
ELISA kit for the reporter protein
Protocol:
-
Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Substrate Addition: Add a fixed concentration of KO to the cell culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the expression and secretion of the reporter protein.
-
Sample Collection: Collect the cell culture supernatant.
-
Reporter Protein Quantification: Measure the amount of carboxylated (active) reporter protein in the supernatant using a specific ELISA.
-
Data Analysis: Determine the percentage of VKOR inhibition based on the reduction in the amount of active reporter protein for each this compound concentration. Calculate the IC50 value from the resulting dose-response curve.
References
- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(S)-Acenocoumarol: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of (S)-Acenocoumarol, the more potent enantiomer of the anticoagulant acenocoumarol. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, its mechanism of action, and the influence of genetic factors on its activity. Experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development.
Pharmacokinetics of this compound
This compound exhibits distinct pharmacokinetic properties compared to its R-enantiomer, primarily driven by stereoselective metabolism. Acenocoumarol is administered as a racemic mixture, but the S-enantiomer is a more potent inhibitor of Vitamin K epoxide reductase.[1]
Absorption
Acenocoumarol is rapidly absorbed after oral administration, with at least 60% of the dose being systemically available.[2] Peak plasma concentrations are typically reached within 1 to 3 hours.[2][3]
Distribution
Over 98% of acenocoumarol is bound to plasma proteins, mainly albumin.[2] The apparent volume of distribution at steady state for the S(-)-enantiomer is approximately 1.5 to 2 times that of the R(+)-enantiomer.
Metabolism
The metabolism of this compound is a critical determinant of its pharmacokinetic profile and is primarily hepatic.
-
Primary Metabolizing Enzyme: Cytochrome P450 2C9 (CYP2C9) is the principal enzyme responsible for the metabolism of this compound.
-
Metabolic Pathways: The main metabolic pathways are 6- and 7-hydroxylation.
-
Stereoselectivity: The metabolism of acenocoumarol is highly stereoselective for the S-enantiomer, which is metabolized much more rapidly than the R-enantiomer. This results in a significantly shorter half-life for this compound.
Excretion
Acenocoumarol and its metabolites are excreted in both urine and feces. Approximately 60% of the drug is excreted in the urine and 29% in the feces.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and the racemic mixture.
| Parameter | This compound | Racemic Acenocoumarol | Reference(s) |
| Half-life (t½) | 1.0 ± 0.2 hours (in CYP2C91/1) | 8 to 11 hours | , |
| 2.0 ± 0.7 hours (in CYP2C91/3) | |||
| Oral Clearance (CL/F) | 19.8 ± 3.1 L/h (in CYP2C91/1) | 1.86 - 5.62 L/h | , |
| 10.9 ± 3.0 L/h (in CYP2C91/3) | |||
| Volume of Distribution (Vd) | 1.5 to 2 times that of R(+) | - | |
| Time to Peak Plasma Concentration (Tmax) | - | 1 to 3 hours | |
| Protein Binding | >98% (mainly albumin) | >98% (mainly albumin) |
Table 1: Pharmacokinetic Parameters of this compound and Racemic Acenocoumarol.
| CYP2C9 Genotype | Mean this compound Oral Clearance (L/h) | Mean this compound Half-life (h) | Reference(s) |
| 1/1 | 19.8 ± 3.1 | 1.0 ± 0.2 | |
| 1/3 | 10.9 ± 3.0 | 2.0 ± 0.7 |
Table 2: Influence of CYP2C9 Genotype on this compound Pharmacokinetics.
Pharmacodynamics of this compound
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition disrupts the vitamin K cycle, leading to a depletion of reduced vitamin K, which is an essential cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S. The impaired synthesis of these clotting factors results in a dose-dependent anticoagulant response.
Figure 1: Mechanism of action of this compound.
Pharmacodynamic Effects and Monitoring
The anticoagulant effect of acenocoumarol is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR). The therapeutic INR range for most indications is between 2.0 and 3.0.
Influence of Pharmacogenetics
Genetic variations in CYP2C9 and VKORC1 are major determinants of the variability in acenocoumarol dose requirements and response.
-
CYP2C9 Polymorphisms: The CYP2C92 and CYP2C93 alleles are associated with decreased enzyme activity, leading to reduced clearance of this compound, increased exposure, and a higher risk of over-anticoagulation. Patients carrying these variants require lower maintenance doses.
-
VKORC1 Polymorphisms: Polymorphisms in the promoter region of VKORC1, such as -1639G>A, affect the expression of the enzyme and are strongly associated with acenocoumarol dose requirements.
References
- 1. A Brief Review on Determination of Acenocoumarol in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2019-1714 [excli.de]
- 3. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticoagulant Activity of (S)-Acenocoumarol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticoagulant activity of (S)-Acenocoumarol, the levorotatory enantiomer of the widely used vitamin K antagonist. This document details its mechanism of action, presents available comparative data on its potency, outlines key experimental protocols for its evaluation, and includes visualizations of relevant pathways and workflows.
Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
This compound exerts its anticoagulant effect by targeting the vitamin K cycle, a critical pathway for the synthesis of several coagulation factors.[1][2] Like other coumarin derivatives, it acts as a potent inhibitor of the enzyme Vitamin K Epoxide Reductase (VKOR).[1][3] This enzyme is responsible for the reduction of vitamin K epoxide to its active quinone form, a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors.
The inhibition of VKOR by this compound leads to a depletion of the reduced form of vitamin K, thereby impairing the synthesis of functional coagulation factors II (prothrombin), VII, IX, and X.[1] This disruption of the coagulation cascade results in a prolongation of clotting time and a reduction in the propensity for thrombus formation.
Signaling Pathway: this compound and the Vitamin K Cycle
Caption: Inhibition of the Vitamin K Cycle by this compound.
Data on In Vitro Anticoagulant Potency
Stereoselectivity of Acenocoumarol Enantiomers
Acenocoumarol is a racemic mixture of (R)- and (S)-enantiomers. In contrast to warfarin, where the (S)-enantiomer is more potent, in vitro studies have indicated that (R)-Acenocoumarol is a more potent anticoagulant than this compound . This highlights the critical importance of stereochemistry in the anticoagulant activity of coumarin derivatives.
Comparative Potency of Racemic Acenocoumarol
Despite the lower in vitro potency of the (S)-enantiomer, racemic acenocoumarol has been shown to be a highly effective anticoagulant. In a cell-based assay comparing various vitamin K antagonists, racemic acenocoumarol was found to be the most potent inhibitor of VKOR activity.
| Anticoagulant | Relative In Vitro Potency (VKOR Inhibition) |
| Acenocoumarol (racemic) | Most Potent |
| Phenprocoumon | > Warfarin |
| Warfarin | > Fluindione |
| Fluindione | Least Potent |
This table is a qualitative summary based on the order of potency reported in scientific literature.
Experimental Protocols for In Vitro Evaluation
The in vitro anticoagulant activity of this compound is primarily assessed through its effect on plasma clotting times. The two most common assays are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).
Experimental Workflow: In Vitro Coagulation Assay
Caption: General workflow for in vitro anticoagulant activity testing.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. It is sensitive to deficiencies in factors II, V, VII, and X.
Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured.
Methodology:
-
Plasma Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the supernatant (PPP) for use in the assay.
-
-
Reagent and Sample Preparation:
-
Reconstitute the thromboplastin reagent according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and a vehicle control.
-
-
Assay Procedure:
-
Pre-warm the thromboplastin reagent and PPP to 37°C.
-
In a cuvette or test tube, mix a small volume of PPP with the desired concentration of this compound or vehicle control and incubate for a specified period (e.g., 2 minutes) at 37°C.
-
Initiate the clotting reaction by adding a pre-warmed volume of the thromboplastin-calcium chloride reagent.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.
-
Perform all measurements in duplicate or triplicate.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation, being sensitive to factors II, V, VIII, IX, X, XI, and XII.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is then measured.
Methodology:
-
Plasma Preparation:
-
Prepare PPP as described for the PT assay.
-
-
Reagent and Sample Preparation:
-
Reconstitute the aPTT reagent (containing an activator and phospholipids) and the calcium chloride solution as per the manufacturer's guidelines.
-
Prepare serial dilutions of this compound and a vehicle control.
-
-
Assay Procedure:
-
Pre-warm the aPTT reagent, calcium chloride solution, and PPP to 37°C.
-
In a cuvette or test tube, add equal volumes of PPP and the aPTT reagent.
-
Add the desired concentration of this compound or vehicle control and incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for activation of the contact factors.
-
Initiate coagulation by adding a pre-warmed volume of the calcium chloride solution.
-
Simultaneously start a timer and record the time to fibrin clot formation.
-
Perform all measurements in duplicate or triplicate.
-
Conclusion
This compound demonstrates in vitro anticoagulant activity through the well-established mechanism of Vitamin K Epoxide Reductase inhibition. While it is noted to be less potent than its (R)-enantiomer in vitro, the racemic mixture of acenocoumarol is a highly effective anticoagulant, surpassing the in vitro potency of other coumarins like warfarin. The standard in vitro assays for assessing its activity, the Prothrombin Time and Activated Partial Thromboplastin Time, provide a robust framework for its characterization and comparison with other anticoagulant compounds. Further research to quantify the specific IC50 of this compound on VKOR would provide a more complete understanding of its in vitro profile.
References
Metabolic Pathways of (S)-Acenocoumarol in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Acenocoumarol, the more rapidly cleared enantiomer of the racemic anticoagulant acenocoumarol, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth overview of the metabolic pathways of this compound in human liver microsomes, focusing on the enzymatic reactions, resulting metabolites, and the experimental methodologies used for their characterization. The information presented is intended to support research, drug development, and clinical pharmacology efforts related to this compound.
Introduction
Acenocoumarol is a vitamin K antagonist widely used for the prevention and treatment of thromboembolic disorders. It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being more potent but also more rapidly metabolized and cleared from the body.[1] The rapid clearance of this compound is a key determinant of the overall pharmacokinetics and pharmacodynamics of the racemic drug. Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing the impact of pharmacogenetic variations, and optimizing therapeutic regimens. This guide focuses on the in vitro metabolism of this compound in human liver microsomes, a key experimental system for elucidating drug biotransformation pathways.
Primary Metabolic Pathways of this compound
The metabolism of this compound in human liver microsomes is dominated by oxidative reactions, specifically hydroxylation, catalyzed by cytochrome P450 enzymes.
Cytochrome P450-Mediated Hydroxylation
The principal enzyme responsible for the metabolism of this compound is Cytochrome P450 2C9 (CYP2C9) .[1][2][3] This enzyme catalyzes the hydroxylation of the coumarin ring at three main positions: 6, 7, and 8.[1]
-
(S)-6-hydroxyacenocoumarol: One of the major metabolites.
-
(S)-7-hydroxyacenocoumarol: The most abundant metabolite formed.
-
(S)-8-hydroxyacenocoumarol: A minor metabolite.
While CYP2C9 is the primary catalyst, minor contributions from other CYP isoforms, such as CYP2C18 and CYP2C19 , to the hydroxylation of this compound have been suggested.
The metabolic pathway can be visualized as follows:
Quantitative Analysis of this compound Metabolism
The formation of the hydroxylated metabolites of this compound has been characterized by enzyme kinetics studies. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.
| Metabolite | Enzyme | Km (µM) | Vmax (relative ratio) | Reference |
| (S)-6-hydroxyacenocoumarol | CYP2C9 | < 1 | 0.9 | |
| (S)-7-hydroxyacenocoumarol | CYP2C9 | < 1 | 1.0 | |
| (S)-8-hydroxyacenocoumarol | CYP2C9 | < 1 | 0.1 |
Note: The Km values for the 6-, 7-, and 8-hydroxylations of this compound are reported to be equal.
Experimental Protocols
The following section outlines a generalized experimental protocol for studying the in vitro metabolism of this compound using human liver microsomes. This protocol is a synthesis of common practices described in the literature.
Materials and Reagents
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
CYP2C9-specific inhibitor (e.g., Sulfaphenazole)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
High-purity water
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Inhibitor Studies: To confirm the role of CYP2C9, parallel incubations can be performed in the presence of a CYP2C9-specific inhibitor like sulfaphenazole.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
Analytical Methodology
The analysis of this compound and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the parent drug from its more polar hydroxylated metabolites. The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of the analytes. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and each metabolite are monitored.
Impact of CYP2C9 Polymorphisms
Genetic variations in the CYP2C9 gene can significantly alter the metabolism of this compound. The most well-studied variants are CYP2C92 and CYP2C93, which are associated with reduced enzyme activity.
-
CYP2C9*2: Leads to a moderate decrease in enzyme activity.
-
CYP2C9*3: Results in a substantial reduction in the metabolic clearance of this compound.
Individuals carrying these variant alleles exhibit slower clearance of this compound, leading to higher plasma concentrations and an increased risk of bleeding complications. Therefore, pharmacogenetic testing for CYP2C9 variants is often considered to personalize acenocoumarol therapy.
Conclusion
The metabolism of this compound in human liver microsomes is a well-defined process primarily driven by CYP2C9-mediated hydroxylation to form 6-, 7-, and 8-hydroxyacenocoumarol. The efficiency of this metabolic pathway is highly dependent on the genetic makeup of the CYP2C9 gene. A thorough understanding of these metabolic pathways and the experimental approaches to study them is essential for the continued safe and effective use of acenocoumarol in clinical practice and for the development of new anticoagulant therapies.
References
The Pivotal Role of Cytochrome P450 2C9 in the Metabolism of (S)-Acenocoumarol: A Technical Guide
Introduction
Acenocoumarol is a potent oral anticoagulant widely prescribed for the prevention and treatment of thromboembolic disorders. Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic effect is primarily attributed to the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1). The two enantiomers, however, exhibit distinct pharmacokinetic profiles, with the (S)-enantiomer being more rapidly cleared from the body.[1] The metabolic fate of (S)-acenocoumarol is almost exclusively dictated by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9), making it a critical determinant of the drug's efficacy and safety profile.[1][2] This technical guide provides an in-depth examination of the role of CYP2C9 in this compound metabolism, focusing on the enzymatic pathways, the clinical impact of genetic variations, and the experimental methodologies used in its study.
Metabolic Pathway of this compound
The primary route of biotransformation for this compound is hydroxylation, a reaction catalyzed almost exclusively by CYP2C9 in the human liver.[1][3] This process involves the addition of a hydroxyl group to the coumarin ring structure, leading to the formation of less active or inactive metabolites that can be more readily excreted.
Specifically, CYP2C9 mediates hydroxylation at three principal positions on the this compound molecule: the 6-, 7-, and 8-positions. This metabolic action is highly specific to the (S)-enantiomer. In contrast, the (R)-enantiomer is metabolized by a broader range of enzymes, including CYP2C9, CYP1A2, and CYP2C19. Due to its rapid metabolism by CYP2C9, this compound is typically considered clinically inactive under normal circumstances, with the anticoagulant effect being driven by the more slowly cleared (R)-enantiomer. However, any impairment in CYP2C9 function can drastically alter this dynamic.
Quantitative Data on Metabolism and Pharmacogenetics
The influence of CYP2C9 on this compound metabolism is quantifiable through kinetic studies and clinical pharmacokinetic data. Genetic variations within the CYP2C9 gene further modulate these parameters, directly impacting patient dose requirements.
Table 1: In Vitro Kinetic Parameters of this compound Hydroxylation by CYP2C9
| Parameter | 6-Hydroxylation | 7-Hydroxylation | 8-Hydroxylation | Source |
|---|---|---|---|---|
| Km (Michaelis-Menten Constant) | Equal for all positions (<1 µM) | Equal for all positions (<1 µM) | Equal for all positions (<1 µM) |
| Vmax (Maximum Reaction Velocity) Ratio | 0.9 | 1 | 0.1 | |
Table 2: Pharmacokinetic Parameters of this compound by CYP2C9 Genotype
| Genotype | Mean Oral Clearance (L/h) | Plasma Half-Life (hours) | Source |
|---|---|---|---|
| CYP2C91/1 (Wild-Type) | 19.8 ± 3.1 | 1.0 ± 0.2 | |
| CYP2C91/3 | 10.9 ± 3.0 (45% lower) | 2.0 ± 0.7 (prolonged) |
| Heterozygous for CYP2C9*3 | 6%-10% of control values | 400%-500% of control values | |
Table 3: Impact of CYP2C9 Genotype on Acenocoumarol Maintenance Dose
| Genotype | Mean Maintenance Dose (mg/week) | Comparison to Wild-Type | Source |
|---|---|---|---|
| CYP2C91/1 (Wild-Type) | 17.1 ± 8.7 | - | |
| Carriers of CYP2C9*2 Allele | 14.6 ± 6.4 | 15% reduction |
| Carriers of CYP2C9*3 Allele | 11.2 ± 6.2 | 34% reduction | |
Table 4: Enzymatic Activity of CYP2C9 Variants on this compound Metabolism
| CYP2C9 Variant | Intrinsic Activity vs. Wild-Type (CYP2C9*1) | Underlying Kinetic Change | Source |
|---|---|---|---|
| CYP2C9*2 | ~50% | Intermediate reduction in enzyme activity |
| CYP2C9*3 | ~15% (85% reduction) | 2-fold higher Km and 70% lower Vmax | |
Impact of CYP2C9 Genetic Polymorphisms
The gene encoding CYP2C9 is highly polymorphic, with over 60 known variant alleles. The two most clinically significant variants are CYP2C92 and CYP2C93, both of which result in decreased enzymatic activity.
-
CYP2C9*2 : This variant leads to an intermediate reduction in enzyme function.
-
CYP2C9*3 : This allele is associated with a profound reduction in metabolic activity.
The clinical consequences for individuals carrying these variant alleles are significant. Due to impaired metabolism, this compound is cleared more slowly, leading to its accumulation in the plasma. This abolishes the typical first-pass effect and allows the normally inactive (S)-enantiomer to contribute significantly to the overall anticoagulant effect.
This altered pharmacokinetic profile necessitates lower maintenance doses of acenocoumarol for carriers of CYP2C92 and especially CYP2C93 alleles to achieve the target International Normalized Ratio (INR). Furthermore, these patients are at a markedly higher risk of over-anticoagulation (INR > 4.5), particularly during the initiation of therapy, and may experience greater instability in their anticoagulant response. The presence of a CYP2C9 polymorphism can triple the risk of over-anticoagulation if a patient is also taking a drug that inhibits CYP2C9.
Experimental Protocols
The characterization of CYP2C9's role in this compound metabolism relies on established in vitro and in vivo methodologies.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This method assesses the enzymatic conversion of the drug in a subcellular fraction rich in CYP enzymes.
-
Preparation : Human liver microsomes are prepared from donor tissue and protein concentration is quantified.
-
Incubation Mixture : A typical incubation mixture (e.g., 1 mL final volume) contains:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Human liver microsomes (e.g., 0.2-0.5 mg/mL)
-
This compound (substrate, at various concentrations to determine Km and Vmax)
-
NADPH-generating system (cofactor, e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
-
Inhibition Assay : To confirm the specific role of CYP2C9, parallel incubations are performed with a selective chemical inhibitor, such as sulfaphenazole.
-
Reaction : The mixture is pre-incubated at 37°C for 5 minutes. The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination : The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile.
-
Analysis : Samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the formation of 6-, 7-, and 8-hydroxyacenocoumarol.
Protocol 2: Pharmacokinetic Study in Human Volunteers
This in vivo approach measures how the drug is absorbed, distributed, metabolized, and excreted in individuals with different CYP2C9 genotypes.
-
Subject Recruitment : Healthy volunteers are recruited and provide informed consent.
-
Genotyping : DNA is extracted from a blood sample, and CYP2C9 genotyping is performed using methods like PCR-RFLP to identify individuals with 1/1, 1/2, 1/3, etc., genotypes.
-
Drug Administration : Subjects receive a single oral dose of racemic acenocoumarol (e.g., 8 mg).
-
Sample Collection : Blood samples are collected into heparinized tubes at multiple time points post-dose (e.g., 0, 1, 2, 4, 7, 12, 24 hours).
-
Plasma Separation : Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis : Plasma concentrations of (R)- and this compound are determined using a validated chiral HPLC method.
-
Pharmacokinetic Analysis : Data are analyzed using non-compartmental methods to calculate key parameters such as oral clearance (CL/F), elimination half-life (t1/2), and area under the concentration-time curve (AUC).
Conclusion
Cytochrome P450 2C9 is the indispensable and rate-limiting enzyme in the metabolic clearance of this compound. Its genetic polymorphisms, particularly the CYP2C92 and CYP2C93 alleles, significantly reduce metabolic activity, leading to profound alterations in the drug's pharmacokinetic profile. This variability has direct clinical consequences, including the need for dose adjustments and an increased risk of adverse events like over-anticoagulation. A thorough understanding of the CYP2C9-(S)-acenocoumarol interaction is therefore paramount for drug development professionals and clinicians aiming to optimize anticoagulant therapy, enhance patient safety, and implement pharmacogenetic-guided dosing strategies.
References
The Discovery and Synthesis of Acenocoumarol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acenocoumarol, a potent oral anticoagulant, has been a cornerstone in the prevention and treatment of thromboembolic disorders for over half a century. Its mechanism, centered on the antagonism of vitamin K, has inspired extensive research into its chemical scaffold. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving biological activities of acenocoumarol and its derivatives. Beyond its established role in coagulation, this document delves into the emerging anticancer and other pharmacological properties of these compounds. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visual diagrams of key pathways and workflows to support researchers in drug discovery and development.
Introduction: From Anticoagulation to New Therapeutic Frontiers
Acenocoumarol is a synthetic 4-hydroxycoumarin derivative widely prescribed as an oral anticoagulant.[1][2][3] It is used for the prevention and treatment of thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, and to prevent stroke in patients with atrial fibrillation.[1][2] The discovery of coumarin-based anticoagulants was a serendipitous event originating from the investigation of a hemorrhagic disease in cattle that consumed spoiled sweet clover hay, leading to the isolation of dicoumarol. This discovery paved the way for the synthesis of more potent and pharmacokinetically favorable derivatives, including warfarin and acenocoumarol, which was first produced in 1955.
The primary therapeutic action of acenocoumarol lies in its ability to inhibit the vitamin K epoxide reductase (VKOR) enzyme complex, thereby interfering with the synthesis of vitamin K-dependent clotting factors. While effective, its use is complicated by a narrow therapeutic window and inter-individual dose variability, necessitating regular monitoring. These limitations, coupled with the vast therapeutic potential of the coumarin scaffold, have driven the exploration of novel acenocoumarol derivatives. Researchers have synthesized new analogues to enhance anticoagulant potency, improve pharmacokinetic profiles, and explore entirely new therapeutic applications, most notably in oncology. Recent studies have revealed that acenocoumarol and its derivatives possess anticancer, anti-melanogenic, and other biological activities, opening new avenues for drug development.
Mechanism of Action: Vitamin K Antagonism
Acenocoumarol exerts its anticoagulant effect by disrupting the vitamin K cycle. Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. This post-translational modification is critical for their ability to bind calcium ions and participate in the coagulation cascade.
The key enzyme in this process is Vitamin K Epoxide Reductase (VKOR). Acenocoumarol inhibits VKOR, which leads to a depletion of the reduced form of vitamin K (vitamin KH2). This, in turn, prevents the gamma-carboxylation and subsequent activation of the vitamin K-dependent clotting factors, ultimately reducing thrombin generation and preventing the formation of blood clots.
Synthesis of Acenocoumarol and Its Derivatives
The synthesis of acenocoumarol and its derivatives hinges on the versatile chemistry of the 4-hydroxycoumarin core. This scaffold serves as a crucial starting material for a variety of chemical modifications.
Synthesis of the 4-Hydroxycoumarin Scaffold
Several methods exist for synthesizing the 4-hydroxycoumarin nucleus. A common and efficient approach involves the reaction of phenols with Meldrum's acid, followed by cyclization using Eaton's reagent (phosphoric anhydride in methylsulfonic acid) in a one-pot, solvent-free procedure. Other classical methods include the Perkin, Pechmann, or Knoevenagel reactions, starting from materials like phenols, salicylaldehydes, or 2'-hydroxyacetophenones.
Synthesis of Acenocoumarol
The standard synthesis of acenocoumarol is achieved through a Michael addition reaction. This involves the condensation of 4-hydroxycoumarin with 4-nitrobenzalacetone (an α,β-unsaturated ketone). The reaction can be catalyzed by bases like pyridine or conducted under various conditions to yield racemic acenocoumarol.
Synthesis of Acenocoumarol Derivatives
The modification of the acenocoumarol structure is an active area of research. A key strategy involves reacting acenocoumarol with various amines to create novel imino derivatives, which have shown enhanced anticoagulant properties. Other synthetic strategies focus on creating analogues of dicoumarol, a related compound, by reacting 4-hydroxycoumarin with various aldehydes. These reactions are often facilitated by microwave irradiation or green catalysts to improve yields and environmental friendliness.
Data on Synthesis of Acenocoumarol Derivatives
| Derivative Class | Starting Materials | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
| Imino Derivatives | Acenocoumarol, Various Amines | Condensation | Not specified | Not specified | |
| Dicoumarol Analogues | 4-Hydroxycoumarin, Aromatic Aldehydes | Condensation | Microwave-assisted, one-pot | 20 - 86% | |
| 3-Substituted Coumarins | Salicylaldehydes, 1,3-Dicarbonyls | Knoevenagel Condensation | MgFe2O4 nanoparticles, Ultrasound | 63 - 73% | |
| Coumarin-3-carboxylates | o-Vanillin, Dimethyl/Diethyl Malonate | Knoevenagel Condensation | Lithium sulfate, Ultrasound | 96 - 97% | |
| Pyranocoumarins | 4-Hydroxycoumarins, Aldehydes, Acetophenones | Multi-component | Microwave-promoted | Not specified |
Biological Activities of Acenocoumarol Derivatives
Research into acenocoumarol derivatives has uncovered a spectrum of biological activities beyond anticoagulation, particularly in the realm of cancer therapy.
Enhanced Anticoagulant Activity
Efforts to improve upon the parent drug have led to the synthesis of derivatives with potentially superior anticoagulant profiles. For instance, novel imino derivatives of acenocoumarol were synthesized and separated into their stereoisomers. Computational and biological studies suggested that these new compounds could be better anticoagulant agents than acenocoumarol itself, potentially offering a more rapid onset of action or a more stable therapeutic effect.
Anticancer Properties
A growing body of evidence highlights the anticancer potential of coumarin compounds. Acenocoumarol and its derivatives have been shown to exhibit cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MDAMB231, MCF7), and colon (HCT116) cancer cells.
The proposed mechanisms for these anticancer effects are diverse:
-
Apoptosis Induction: Certain derivatives induce programmed cell death (apoptosis) through the mitochondrial pathway, marked by an increase in Bax, a decrease in Bcl-2, and activation of caspase-3.
-
Cell Cycle Arrest: Acenocoumarol can induce S-phase and G2/M-phase arrest in lung cancer cells.
-
Inhibition of Signaling Pathways: The drug has been shown to downregulate key signaling pathways involved in cancer proliferation, such as the KRAS and ERK2 pathways.
-
Inhibition of NQO1: Some dicoumarol analogues are potent inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors.
Other Biological Activities
Beyond anticoagulation and cancer, acenocoumarol derivatives are being explored for other therapeutic uses.
-
Anti-Melanogenic Effects: Acenocoumarol has been found to inhibit melanogenesis (melanin production) in B16F10 melanoma cells. It achieves this by suppressing the expression of key melanogenic enzymes through the downregulation of critical signaling pathways like MAPK and PI3K/Akt. This suggests a potential application in cosmetics or for treating hyperpigmentation disorders.
References
(S)-Acenocoumarol: A Comprehensive Structural and Characterization Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Acenocoumarol is the more potent enantiomer of the anticoagulant drug acenocoumarol, a vitamin K antagonist used in the prevention and treatment of thromboembolic disorders.[1][2] As a coumarin derivative, its mechanism of action involves the inhibition of vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle.[3][4][5] This inhibition leads to a reduction in the synthesis of active vitamin K-dependent coagulation factors II, VII, IX, and X, thereby decreasing the coagulability of the blood. This technical guide provides an in-depth overview of the structural analysis and characterization of this compound, including its physicochemical properties, spectral data, and the analytical methodologies used for its identification and quantification.
Physicochemical Properties
Acenocoumarol is a white, crystalline powder that is tasteless and odorless. It is slightly soluble in organic solvents and water.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅NO₆ | |
| Molecular Weight | 353.33 g/mol | |
| Melting Point | 197°C | |
| IUPAC Name | 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
| CAS Number | 152-72-7 |
Structural Characterization
The structural elucidation and characterization of this compound are crucial for understanding its biological activity and for quality control in pharmaceutical formulations. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table of Predicted ¹H NMR Chemical Shifts for Acenocoumarol Core Structure
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (Coumarin & Phenyl Rings) | 7.0 - 8.5 | m |
| Methine Proton (Chiral Center) | ~4.5 - 5.0 | t or dd |
| Methylene Protons | ~3.0 - 3.5 | m |
| Methyl Protons | ~2.2 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Table of Predicted ¹³C NMR Chemical Shifts for Acenocoumarol Core Structure
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (Lactone) | ~160-165 |
| Carbonyl (Ketone) | ~205-210 |
| Aromatic Carbons | ~115-160 |
| C-O (enol) | ~160-165 |
| Methine (Chiral Center) | ~40-45 |
| Methylene | ~45-50 |
| Methyl | ~30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its quantification in biological matrices.
Table of Mass Spectrometry Data for Acenocoumarol
| Analysis Type | Ion Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| LC-MS/MS | ESI Negative | 352.10 | 265.00 | |
| GC-MS | EI | 353 | 311, 310, 157, 121 | |
| MS/MS | IT/ion trap | 354.0972 ([M+H]⁺) | 296.1, 192.1, 163.3 |
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. At present, specific crystallographic data for this compound is not available in the public domain, including the Cambridge Structural Database.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible analysis of this compound.
Stereoselective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the separation and quantification of the (R) and (S) enantiomers of Acenocoumarol in human plasma.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for the stereoselective analysis of this compound.
Protocol Details:
-
Sample Preparation: Solid phase extraction of plasma samples.
-
Chromatographic Separation:
-
Column: Astec Chirobiotic V chiral column (5 µm, 4.6 mm × 100 mm).
-
Mobile Phase: Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 25 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: Waters Micromass® Quattro Premier mass spectrometer.
-
Ionization Mode: Turbo ion spray with negative ionization.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
A general method for the determination of acenocoumarol in pharmaceutical tablets.
Protocol Details:
-
Chromatographic Separation:
-
Column: Reverse phase C18 column.
-
Mobile Phase: Water (pH adjusted to 3.0 with phosphoric acid):Acetonitrile (50:50).
-
Flow Rate: Not specified.
-
Temperature: Ambient.
-
-
Detection:
-
Wavelength: 280 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for the structural characterization of a small organic molecule like this compound.
Protocol Details:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of the structure.
-
Biological Signaling Pathways
This compound primarily exerts its therapeutic effect by interfering with the vitamin K cycle. Recent studies have also highlighted its anti-inflammatory properties through the modulation of other signaling pathways.
Inhibition of the Vitamin K Cycle
Acenocoumarol inhibits Vitamin K Epoxide Reductase (VKOR), preventing the regeneration of reduced vitamin K (Vitamin KH₂). Vitamin KH₂ is an essential cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors, a critical step in their activation.
Caption: this compound's inhibition of the Vitamin K cycle.
Suppression of NF-κB and MAPK Signaling Pathways
Acenocoumarol has demonstrated anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators.
Caption: this compound's anti-inflammatory mechanism.
Conclusion
This technical guide has summarized the key aspects of the structural analysis and characterization of this compound. While detailed NMR and X-ray crystallographic data for the specific (S)-enantiomer remain to be fully disclosed in publicly accessible literature, the provided methodologies and existing spectral data offer a solid foundation for researchers and drug development professionals. The elucidation of its dual role as both an anticoagulant and a potential anti-inflammatory agent opens avenues for further investigation and therapeutic applications.
References
Methodological & Application
Application Note: Chiral Separation of Acenocoumarol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Acenocoumarol is a potent oral anticoagulant widely used in the management and prevention of thromboembolic disorders.[1] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-acenocoumarol. The enantiomers exhibit different pharmacokinetic and pharmacodynamic properties, making their separation and individual analysis crucial for therapeutic drug monitoring and drug development. This application note provides a detailed protocol for the chiral separation of acenocoumarol enantiomers using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs). The method described is robust, reproducible, and suitable for analytical-scale separation.
An interesting characteristic of acenocoumarol is its existence in equilibrium with a cyclic hemiketal form. This results in the presence of four stereoisomers in solution, which can be effectively separated using the described HPLC method.[2][3][4]
Experimental Data
The following table summarizes the chromatographic parameters for the chiral separation of acenocoumarol enantiomers and their hemiketal forms on two different polysaccharide-based chiral stationary phases.
| Parameter | Chiralpak® IB | Chiralcel® OD |
| Mobile Phase | n-Hexane / Ethanol (70/30, v/v) | n-Hexane / 2-Propanol (90/10, v/v) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 283 nm | UV at 283 nm |
| Resolution (Rs) | Good (baseline separation) | Good (baseline separation) |
Note: Specific retention times (k'), separation factors (α), and resolution factors (Rs) can be found in the cited literature and may vary slightly based on system-specific conditions.[2]
Experimental Protocols
1. Materials and Reagents
-
Acenocoumarol standard (racemic mixture)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (200 proof, absolute)
-
HPLC-grade 2-Propanol
-
Methanol for sample dissolution
-
HPLC system with a UV detector
-
Chiralpak® IB column (250 x 4.6 mm, 5 µm) or Chiralcel® OD column (250 x 4.6 mm, 10 µm)
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Prepare a stock solution of racemic acenocoumarol at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protect the solution from light by storing it in a dark flask until analysis.
3. HPLC System Setup and Operation
-
Equilibrate the chosen chiral column (Chiralpak® IB or Chiralcel® OD) with the corresponding mobile phase for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Set the column oven temperature to 25°C.
-
Set the UV detector wavelength to 283 nm.
-
Inject 20 µL of the prepared standard solution into the HPLC system.
-
Run the analysis in isocratic mode.
-
Monitor the chromatogram for the elution of the four peaks corresponding to the enantiomers of acenocoumarol and its hemiketal form.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the chiral separation of acenocoumarol enantiomers.
Caption: Workflow for the chiral HPLC separation of acenocoumarol.
Results and Discussion
The use of polysaccharide-based chiral stationary phases, such as Chiralpak® IB and Chiralcel® OD, allows for the successful baseline separation of the four stereoisomers of acenocoumarol (the two enantiomers of the open-chain form and the two diastereomers of the cyclic hemiketal form). The normal phase elution mode with a mobile phase consisting of a hexane and alcohol mixture provides good resolution. The choice between Chiralpak® IB and Chiralcel® OD may depend on the specific resolution and retention times desired for a particular application. The method is suitable for quality control of acenocoumarol in bulk drug and pharmaceutical formulations, as well as for pharmacokinetic and metabolic studies.
Conclusion
This application note details a reliable and efficient HPLC method for the chiral separation of acenocoumarol enantiomers and their hemiketal forms. The use of polysaccharide-based CSPs provides excellent resolution and reproducibility. The provided protocol can be readily implemented in research and quality control laboratories for the stereospecific analysis of acenocoumarol.
References
In Vitro Coagulation Assays for (S)-Acenocoumarol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro coagulation assays for (S)-Acenocoumarol, a vitamin K antagonist anticoagulant. The protocols detailed below are essential for the preclinical evaluation and characterization of this and similar compounds.
Introduction
This compound is a potent anticoagulant that exerts its effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of active vitamin K-dependent coagulation factors: II (prothrombin), VII, IX, and X. The reduction in these factors impairs the coagulation cascade, resulting in a prolongation of clotting time. Standard in vitro coagulation assays, such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT), are fundamental tools for quantifying the anticoagulant activity of this compound.
Mechanism of Action: Vitamin K Antagonism
This compound targets the enzyme VKORC1, which is crucial for the regeneration of vitamin K hydroquinone, the active form of vitamin K. Vitamin K hydroquinone is an essential cofactor for the gamma-carboxylation of glutamate residues on the N-termini of clotting factors II, VII, IX, and X. This post-translational modification is necessary for these factors to bind calcium ions and phospholipids, a critical step in the coagulation cascade. By inhibiting VKORC1, this compound depletes the pool of active vitamin K, leading to the production of under-carboxylated and therefore inactive coagulation factors.
High-performance liquid chromatography method for (S)-Acenocoumarol quantification
An Application Note and Protocol for the Quantification of (S)-Acenocoumarol using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive protocol for the quantification of the (S)-enantiomer of Acenocoumarol in plasma samples using chiral High-Performance Liquid Chromatography (HPLC) with UV detection. Acenocoumarol, a vitamin K antagonist, is administered as a racemic mixture, yet its enantiomers exhibit different anticoagulant activities. The (S)-enantiomer is notably more potent. Therefore, a stereoselective assay is crucial for detailed pharmacokinetic and pharmacodynamic studies. This method offers excellent linearity, accuracy, and precision for the determination of this compound.
Principle
The method employs a chiral stationary phase (CSP) to achieve enantiomeric separation of (R)- and this compound. A protein precipitation step is first used to extract the analyte from the plasma matrix. The supernatant is then injected into an HPLC system equipped with a Chiralcel OD-H column. Isocratic elution with a mobile phase consisting of n-hexane, isopropanol, and acetic acid allows for the separation of the two enantiomers, which are then detected and quantified by a UV-Vis detector at a specific wavelength. Warfarin is utilized as a suitable internal standard (IS) to ensure accuracy and correct for variations during sample preparation and injection.
Experimental Workflow
The overall process from sample receipt to data analysis is outlined below.
Caption: Workflow for the quantification of this compound.
Materials and Reagents
-
Solvents: HPLC grade n-hexane, isopropanol, acetonitrile.
-
Acids: Glacial acetic acid.
-
Standards: this compound and (R)-Acenocoumarol reference standards, Warfarin (internal standard).
-
Water: Deionized water.
-
Apparatus: HPLC system with UV detector, Chiralcel OD-H column (or equivalent), centrifuge, analytical balance, volumetric flasks, pipettes.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound and Warfarin (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards at desired concentrations.
-
Internal Standard (IS) Working Solution: Dilute the Warfarin stock solution with methanol to achieve a final concentration suitable for addition to plasma samples.
Sample Preparation
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Spike the sample with a known amount of the Warfarin internal standard working solution.
-
Add 1 mL of cold acetonitrile to the tube to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.
HPLC Chromatographic Conditions
The separation is achieved using the parameters outlined in the table below.
| Parameter | Condition |
| Instrument | Agilent 1200 series HPLC or equivalent |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Acetic Acid (90 : 10 : 0.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 310 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | Approximately 15 minutes |
Method Validation
A rigorous validation process ensures the reliability of the analytical method. The key validation parameters and their relationships are depicted below.
Synthesis of Enantiomerically Pure (S)-Acenocoumarol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of the enantiomerically pure (S)-isomer of Acenocoumarol, a potent oral anticoagulant. The synthesis involves a key organocatalytic Michael addition of 4-hydroxycoumarin to a nitrophenyl-containing α,β-unsaturated ketone. This application note includes comprehensive experimental procedures, purification methods, and analytical techniques for the determination of enantiomeric purity. All quantitative data is summarized for easy comparison, and key experimental workflows and the relevant biological signaling pathway are visualized using diagrams.
Introduction
Acenocoumarol is a widely prescribed oral anticoagulant that functions as a vitamin K antagonist. It is commercially available as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is known to be significantly more potent in its anticoagulant activity. Therefore, the synthesis of enantiomerically pure (S)-Acenocoumarol is of great interest for the development of improved therapeutic agents with a potentially better safety profile and reduced inter-individual variability in patient response. This protocol details a robust and reproducible method for the enantioselective synthesis of this compound using organocatalysis.
Synthesis of the Michael Acceptor Precursor
The synthesis of this compound commences with the preparation of the Michael acceptor, 4-(4-nitrophenyl)but-3-en-2-one.
Experimental Protocol: Synthesis of 4-(4-nitrophenyl)but-3-en-2-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2.85 g of p-nitrobenzaldehyde and 3.5 g of acetone.
-
Base Addition: While stirring, add 20 ml of a 10% aqueous sodium hydroxide solution to the flask.
-
Reaction: Heat the mixture on a water bath for 1 hour.
-
Isolation: Cool the reaction mixture. The product will crystallize out of the solution.
-
Purification: Filter the crystals and recrystallize them from a small amount of ethanol to yield colorless crystals.[1]
Asymmetric Michael Addition for this compound Synthesis
The key enantioselective step is the Michael addition of 4-hydroxycoumarin to the synthesized 4-(4-nitrophenyl)but-3-en-2-one, catalyzed by a chiral organocatalyst. Below are protocols using two different types of organocatalysts.
2.1. Protocol Using a Chiral Imidazolidinone Catalyst
This method employs a commercially available chiral imidazolidinone catalyst to induce the formation of the (S)-enantiomer.
Experimental Protocol:
-
Reaction Mixture: In a suitable reaction vessel, dissolve 4-hydroxycoumarin (1.1 equivalents) and 4-(4-nitrophenyl)but-3-en-2-one (1.0 equivalent) in dichloromethane (CH2Cl2).
-
Catalyst Addition: Add (4S,5S)-4,5-diphenyl-imidazolidine-2-carboxylic acid (10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 130 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
2.2. Protocol Using a Chiral Squaramide Catalyst
Chiral squaramide-based catalysts are also effective in promoting this asymmetric transformation.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxycoumarin and 4-(4-nitrophenyl)but-3-en-2-one in a suitable solvent, add the 3,5-bis(trifluoromethyl)phenyl- and quinine-substituted squaramide catalyst.
-
Reaction Conditions: Stir the mixture at the optimized temperature until the reaction is complete.
-
Purification: After quenching the reaction, the product is isolated and purified using standard techniques such as column chromatography and/or recrystallization.
Purification and Characterization
Purification:
The crude this compound can be purified by the following methods:
-
Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) allows for the separation of the product from unreacted starting materials and byproducts.
-
Recrystallization: Further purification to obtain a highly pure crystalline product can be achieved by recrystallization from a suitable solvent or solvent mixture.[2][3][4]
Characterization and Enantiomeric Excess Determination:
The enantiomeric excess (e.e.) of the synthesized this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak® IB or Chiralcel® OD, is typically used.[5]
-
Mobile Phase: A normal phase eluent, for instance, a mixture of n-hexane and isopropanol, is commonly employed. The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at an appropriate wavelength is used to monitor the elution of the enantiomers.
-
Calculation of e.e.: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers in the chromatogram using the formula: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Quantitative Data Summary
The following table summarizes the quantitative data for the asymmetric synthesis of this compound using different organocatalytic systems.
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (4S,5S)-4,5-diphenyl-imidazolidine-2-carboxylic acid | 10 | CH2Cl2 | 130 | 81 | 83 | Jørgensen et al. |
| Chiral Bifunctional Thioureas | Not specified | Not specified | Not specified | 53-75 | 64-90 | |
| Quinine-substituted Squaramide | Not specified | Not specified | Not specified | 78 | 81 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Acenocoumarol Action
Caption: Mechanism of action of this compound.
References
Revolutionizing Anticoagulant Research: Animal Models for In Vivo Efficacy Testing of (S)-Acenocoumarol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-Acenocoumarol, the more potent enantiomer of the widely used oral anticoagulant acenocoumarol, presents a promising avenue for the development of next-generation antithrombotic therapies.[1] As a vitamin K antagonist, its mechanism of action lies in the inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a key enzyme in the vitamin K cycle. This inhibition disrupts the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, thereby impeding the coagulation cascade.[2][3] To rigorously evaluate the in vivo efficacy and safety profile of this compound, robust and reproducible animal models are indispensable. This document provides detailed protocols for two established rat models of thrombosis: the Ferric Chloride-Induced Carotid Artery Thrombosis model and the Inferior Vena Cava (IVC) Ligation model. Additionally, a standardized protocol for assessing bleeding time, a critical safety parameter, is outlined.
I. Animal Models for Thrombosis
Rats are a commonly utilized species for preclinical evaluation of anticoagulants due to their physiological and hemostatic similarities to humans.[4] The following models are well-suited for assessing the antithrombotic potential of this compound.
A. Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model simulates arterial thrombosis initiated by oxidative endothelial injury.
Experimental Protocol:
-
Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
The ventral neck area is shaved, and the rat is placed in a supine position on a heating pad to maintain body temperature.
-
A midline cervical incision is made to expose the left common carotid artery, which is then carefully dissected from the surrounding tissues.
-
-
Drug Administration:
-
This compound is administered via an appropriate route (e.g., oral gavage or subcutaneous injection) at a predetermined time point before thrombus induction. A study on racemic acenocoumarol in rats used a single subcutaneous dose of 2 mg/kg.[5] Given that the S(-) enantiomer is reported to be more potent in rats, a starting dose in the range of 0.5-1.5 mg/kg for this compound could be considered for dose-finding studies. A vehicle control group should be included.
-
-
Thrombus Induction:
-
A small piece of filter paper (e.g., 1x2 mm) saturated with a 10-20% ferric chloride (FeCl₃) solution is applied topically to the exposed carotid artery for 10 minutes.
-
After 10 minutes, the filter paper is removed, and the area is rinsed with saline.
-
-
Monitoring and Endpoint Measurement:
-
Blood flow in the carotid artery is monitored using a Doppler flow probe for a set period (e.g., 60-90 minutes) to determine the time to occlusion (TTO).
-
At the end of the observation period, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed to determine the thrombus weight.
-
B. Inferior Vena Cava (IVC) Ligation Model
This model mimics venous thrombosis resulting from stasis.
Experimental Protocol:
-
Animal Preparation:
-
Anesthetize the rat as described in the previous protocol.
-
Perform a midline laparotomy to expose the abdominal contents and locate the inferior vena cava.
-
Carefully dissect the IVC just below the renal veins.
-
-
Drug Administration:
-
Administer this compound or vehicle control as previously described.
-
-
Thrombus Induction:
-
Ligate the IVC completely with a silk suture just below the renal veins. All side branches between the ligature and the iliac bifurcation should also be ligated to ensure complete stasis.
-
-
Endpoint Measurement:
-
After a predetermined period (e.g., 4, 24, or 48 hours), the animal is euthanized.
-
The ligated segment of the IVC is excised, opened longitudinally, and the thrombus is carefully removed.
-
The length and weight of the thrombus are measured.
-
II. Assessment of Bleeding Time
A critical aspect of anticoagulant development is the evaluation of bleeding risk. The rat tail transection model is a standard method for this assessment.
Experimental Protocol:
-
Animal Preparation and Drug Administration:
-
Anesthetize rats that have been pre-treated with this compound or vehicle at various doses.
-
-
Bleeding Induction:
-
The distal 3 mm of the tail is transected using a sharp scalpel blade.
-
-
Bleeding Time Measurement:
-
The tail is immediately immersed in warm saline (37°C).
-
The time from transection until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time. A cut-off time (e.g., 1800 seconds) is typically set, beyond which bleeding is considered continuous.
-
III. Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Efficacy of this compound in the Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (TTO) (min) | Thrombus Weight (mg) |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM |
| This compound | X | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Y | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Z | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Efficacy of this compound in the IVC Ligation Model
| Treatment Group | Dose (mg/kg) | n | Thrombus Length (mm) | Thrombus Weight (mg) |
| Vehicle Control | - | 10 | Mean ± SEM | Mean ± SEM |
| This compound | X | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Y | 10 | Mean ± SEM | Mean ± SEM |
| This compound | Z | 10 | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Bleeding Time
| Treatment Group | Dose (mg/kg) | n | Bleeding Time (s) |
| Vehicle Control | - | 10 | Mean ± SEM |
| This compound | X | 10 | Mean ± SEM |
| This compound | Y | 10 | Mean ± SEM |
| This compound | Z | 10 | Mean ± SEM |
IV. Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided.
V. Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound. By employing these standardized methods, researchers can obtain reliable and comparable data on the antithrombotic efficacy and bleeding risk of this promising anticoagulant, thereby accelerating its development for clinical applications. Careful dose-finding studies will be crucial to establish the therapeutic window of this compound in these in vivo systems.
References:
-
The Role of Clinical Variables and VKORC1 Polymorphism in Efficacy and Stability of Acenocoumarol in Neurological Patients - PMC - NIH.
-
Acenocoumarol and its amino and acetamido metabolites. Comparative pharmacokinetics and pharmacodynamics in the rat. - Literature - Data resources - CNGBdb.
-
The in vivo effects of acenocoumarol, phenprocoumon and warfarin on vitamin K epoxide reductase and vitamin K-dependent carboxylase in various tissues of the rat - PubMed.
-
Chiral Anticoagulants Drugs Based on Coumarin - Aditum Publication.
-
Acenocoumarol: Uses, Interactions, Mechanism of Action | DrugBank Online.
References
- 1. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Effects of antithrombotic drugs in a rat model of aspirin-insensitive arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin K - Wikipedia [en.wikipedia.org]
- 5. Stereoselective drug distribution and anticoagulant potency of the enantiomers of phenprocoumon in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Techniques for the Structural Elucidation of (S)-Acenocoumarol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acenocoumarol is a potent oral anticoagulant derived from 4-hydroxycoumarin.[1] It is administered as a racemic mixture, with the (S)-enantiomer exhibiting significantly greater anticoagulant activity. Therefore, the precise structural confirmation of (S)-Acenocoumarol is critical for drug development, quality control, and understanding its pharmacological activity. This document outlines the application of key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the unambiguous structural elucidation of this compound. Detailed protocols and representative data are provided to guide researchers in this process.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, while tandem MS (MS/MS) reveals structural information through fragmentation patterns.
Quantitative Data Summary
The mass spectrometric data for Acenocoumarol provides definitive confirmation of its molecular formula and key structural fragments.
| Parameter | Value | Technique | Significance | Reference |
| Molecular Formula | C₁₉H₁₅NO₆ | - | Confirms elemental composition. | [2] |
| Molecular Weight | 353.0899 g/mol | - | Corresponds to the molecular formula. | [2] |
| Precursor Ion [M-H]⁻ | m/z 352.10 | LC-MS (ESI-) | Determines the mass of the deprotonated molecule. | [3] |
| Precursor Ion [M+H]⁺ | m/z 354.0972 | MS/MS (ESI+) | Determines the mass of the protonated molecule. | [2] |
| Major Product Ion | m/z 265.00 | LC-MS/MS (ESI-) | Corresponds to a key fragment, aiding structural confirmation. | |
| Other Fragment Ions | m/z 310, 296.1, 192.1, 163.3, 121 | EI-MS, MS/MS | Provides a fragmentation fingerprint for the molecule. | |
| Table 1: High-Resolution and Tandem Mass Spectrometry Data for Acenocoumarol. |
Experimental Protocol: LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of coumarin derivatives in plasma.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration of approximately 100 ng/mL.
-
-
Chromatographic Conditions (HPLC):
-
Column: A chiral column is required for enantiomeric separation (if analyzing the racemate); a standard C18 column can be used for the pure enantiomer.
-
Mobile Phase: Acetonitrile and formic acid (e.g., 75:25 v/v) is a common mobile phase.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer Conditions (Triple Quadrupole or Ion Trap):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode often provides a strong [M-H]⁻ signal.
-
Ion Source Temperature: Set according to instrument specifications (e.g., 150 °C).
-
Capillary Voltage: ~3.0-4.0 kV.
-
MS Scan Mode: Full scan mode to identify the precursor ion (e.g., m/z 100-500).
-
MS/MS (MRM) Mode: Select the precursor ion (m/z 352.1 for negative mode) and monitor for characteristic product ions (e.g., m/z 265.0). Optimize collision energy to maximize the product ion signal.
-
-
Data Analysis:
-
Confirm the presence of the correct precursor ion in the full scan spectrum.
-
Analyze the product ion scan to identify fragmentation patterns, which can be matched to the known structure of Acenocoumarol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.
Quantitative Data Summary
The following tables present representative ¹H and ¹³C NMR data for the coumarin and substituted phenyl rings of this compound. Chemical shifts are highly dependent on the solvent used (e.g., DMSO-d₆, CDCl₃).
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | J-Coupling (Hz) (Predicted) |
| H5 | 7.9-8.1 | dd | ~8.0, 1.6 |
| H7 | 7.6-7.8 | ddd | ~8.4, 8.0, 1.6 |
| H6 | 7.3-7.5 | td | ~8.0, 0.8 |
| H8 | 7.2-7.4 | dd | ~8.4, 0.8 |
| H2' | 8.1-8.3 | d | ~8.8 |
| H3' | 7.6-7.8 | d | ~8.8 |
| CH (Chiral Center) | 4.5-4.8 | t | ~7.0 |
| CH₂ | 3.2-3.6 | m | - |
| CH₃ | 2.2-2.4 | s | - |
| Table 2: Representative ¹H NMR Data for this compound. |
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| C2 (C=O, Lactone) | ~162 |
| C3 | ~103 |
| C4 (C-OH) | ~165 |
| C4a | ~121 |
| C5 | ~126 |
| C6 | ~124 |
| C7 | ~134 |
| C8 | ~117 |
| C8a | ~154 |
| C1' (C=O, Ketone) | ~205 |
| C1'' (Substituted Phenyl) | ~148 |
| C2''/C6'' | ~129 |
| C3''/C5'' | ~124 |
| C4'' (C-NO₂) | ~147 |
| CH (Chiral Center) | ~45 |
| CH₂ | ~35 |
| CH₃ | ~30 |
| Table 3: Representative ¹³C NMR Data for this compound. |
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or higher recommended):
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are spin-coupled (typically 2-3 bonds apart).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to identify direct one-bond C-H correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) C-H correlations, which is crucial for connecting molecular fragments.
-
-
Data Analysis:
-
Assign the aromatic protons of the coumarin and nitrophenyl rings based on their chemical shifts and coupling patterns observed in the ¹H and COSY spectra.
-
Use the HSQC spectrum to assign the carbon atom directly attached to each assigned proton.
-
Use the HMBC spectrum to assign quaternary carbons and to confirm the connectivity between different parts of the molecule (e.g., linking the side chain to the C3 position of the coumarin ring).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Quantitative Data Summary
The IR spectrum of Acenocoumarol shows characteristic absorption bands for its key functional groups.
| Vibrational Frequency (cm⁻¹) | Functional Group Assignment | Significance | Reference |
| ~3570 (weak) | O-H stretch (enolic) | Confirms the presence of the 4-hydroxy group. | |
| ~1720-1740 | C=O stretch (lactone) | Identifies the coumarin lactone carbonyl. | |
| ~1680-1700 | C=O stretch (ketone) | Identifies the side-chain ketone carbonyl. | |
| ~1610, 1580 | C=C stretch (aromatic) | Confirms the presence of aromatic rings. | |
| ~1520, 1340 | N-O stretch (nitro group) | Confirms the presence of the -NO₂ group. | |
| ~1100-1200 | C-O stretch | Associated with the ester and ether linkages. | |
| Table 4: Key Infrared Absorption Bands for Acenocoumarol. |
Experimental Protocol: Fourier-Transform IR (FT-IR)
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of dry this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with specific functional groups using standard IR correlation tables to confirm the presence of the lactone, ketone, hydroxyl, nitro, and aromatic moieties.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores.
Quantitative Data Summary
Acenocoumarol exhibits distinct absorption maxima due to its extensive conjugated system.
| λmax (nm) | Solvent | Significance | Reference |
| ~283 nm | Ethanol | Corresponds to π → π* transitions in the conjugated system. | |
| ~291 nm | 0.1 N NaOH | Shift in λmax indicates the deprotonation of the enolic hydroxyl group. | |
| ~306-310 nm | Various | Often observed as a strong absorption peak for coumarin derivatives. | |
| Table 5: UV-Visible Absorption Maxima for Acenocoumarol. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or 0.1 N NaOH) at a concentration of ~100 µg/mL.
-
Prepare a series of dilutions from the stock solution to a final concentration range where absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU), for instance, 3-18 µg/mL.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 200 nm to 400 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
The observed λmax values should be consistent with the extended chromophore system of the 4-hydroxycoumarin structure substituted with a nitrophenyl group.
-
Visualizing the Workflow and Logic
Overall Workflow for Structural Elucidation
The following diagram illustrates the integrated workflow for the structural analysis of this compound, combining various spectroscopic techniques for a conclusive result.
Caption: Integrated workflow for the structural elucidation of this compound.
Logical Relationships Between Techniques and Structural Information
This diagram shows how each spectroscopic method contributes specific pieces of information to solve the overall structural puzzle.
Caption: How different spectroscopic techniques inform specific structural features.
References
- 1. Acenocoumarol - Wikipedia [en.wikipedia.org]
- 2. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
Application Notes and Protocols for Investigating (S)-Acenocoumarol Effects in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Overview: (S)-Acenocoumarol is a potent anticoagulant that functions as a vitamin K antagonist.[1] Its primary mechanism involves the inhibition of Vitamin K Epoxide Reductase (VKORC1), an integral enzyme in the vitamin K cycle.[2][3] This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation and activation of several blood clotting factors.[4] Beyond its well-established role in anticoagulation, recent research has unveiled novel cellular effects of acenocoumarol, including anti-inflammatory and anti-melanogenic properties, through modulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[5]
These application notes provide a comprehensive set of protocols for investigating the multifaceted effects of this compound in a cell culture setting. The methodologies described herein cover the assessment of its primary target engagement (VKORC1 inhibition), its impact on cell health and viability, and the elucidation of its effects on key cellular signaling pathways.
Section 1: General Experimental Workflow and Cell Viability Assessment
A typical workflow for investigating the cellular effects of this compound involves initial cell culture, treatment with the compound, and subsequent analysis using various assays. It is crucial to first determine the cytotoxic concentration range of the compound in the chosen cell line to establish appropriate concentrations for mechanism-of-action studies.
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Selected cell line (e.g., HEK293, RAW 264.7, B16F10)
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (based on MTT assay results) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Section 2: Core Mechanism - Vitamin K Cycle Inhibition
The primary molecular target of this compound is VKORC1. A cell-based assay can quantify the compound's inhibitory effect on the enzyme in its native cellular environment.
References
- 1. mdpi.com [mdpi.com]
- 2. Acenocoumarol Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of (S)-Acenocoumarol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acenocoumarol is a widely prescribed oral anticoagulant medication, administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is known to be significantly more potent in its anticoagulant effect. The metabolism of (S)-acenocoumarol is a critical factor in its pharmacokinetic and pharmacodynamic profile, with hydroxylation being the primary metabolic pathway. This document provides detailed application notes and experimental protocols for the analytical detection of the major metabolites of this compound, focusing on advanced chromatographic and mass spectrometric techniques.
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C9 being the principal catalyst.[1] The main metabolic transformations are 6- and 7-hydroxylation, leading to the formation of 6-hydroxyacenocoumarol and 7-hydroxyacenocoumarol.[2] A minor pathway involving 8-hydroxylation has also been identified. Additionally, reduction of the nitro group can lead to the formation of amino and subsequently acetamido metabolites, although these are considered minor pathways in humans.[3]
References
Troubleshooting & Optimization
Overcoming poor resolution in chiral separation of acenocoumarol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral separation of acenocoumarol. The information is presented in a user-friendly question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of poor resolution in the chiral separation of acenocoumarol?
Poor resolution in the chiral separation of acenocoumarol can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective for acenocoumarol.[1][2][3][4][5]
-
Suboptimal Mobile Phase Composition: The type and ratio of solvents in the mobile phase significantly impact selectivity and resolution. For normal-phase chromatography of acenocoumarol, the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., ethanol, 2-propanol) is a key parameter to optimize.
-
Temperature Fluctuations: Temperature can affect the thermodynamics of chiral recognition. Inconsistent temperatures can lead to shifting retention times and variable resolution.
-
High Flow Rate: A flow rate that is too high can reduce the time for interaction between the enantiomers and the CSP, leading to decreased resolution.
-
Presence of Hemiketal Form: Acenocoumarol can exist in equilibrium with its hemiketal form, which has an additional chiral center. This can result in the appearance of four peaks instead of two, complicating the chromatogram.
Q2: I am observing four peaks instead of the expected two for the enantiomers of acenocoumarol. What is happening?
The observation of four well-separated peaks is a known phenomenon in the chiral separation of acenocoumarol. This is due to the presence of the hemiketal tautomer of acenocoumarol. The cyclization to the hemiketal form introduces a second chiral center, resulting in two pairs of diastereomers, each of which is a pair of enantiomers. Therefore, the four peaks correspond to the separation of these four stereoisomers.
Q3: How can I improve the resolution between the enantiomers of acenocoumarol?
To improve the resolution (Rs), consider the following systematic approach:
-
Optimize the Mobile Phase:
-
Adjust the Alcohol Modifier Concentration: In normal-phase mode with a polysaccharide-based CSP, systematically vary the percentage of the alcohol modifier (e.g., ethanol or 2-propanol in hexane). A lower concentration of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Change the Alcohol Modifier: Switching between different alcohols (e.g., from 2-propanol to ethanol) can alter the chiral recognition and improve selectivity.
-
-
Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows for more effective interaction between the analytes and the CSP, which can enhance resolution.
-
Adjust the Temperature: Control the column temperature using a thermostat. Lowering the temperature often improves resolution for many chiral separations, although this can increase backpressure. It is advisable to perform a temperature study (e.g., 15°C, 25°C, 40°C) to find the optimal condition.
-
Select a Different CSP: If optimization of the mobile phase and other parameters does not yield the desired resolution, consider trying a different polysaccharide-based CSP. For example, if you are using a cellulose-based column (like Chiralcel® OD), you could try an amylose-based column (like Chiralpak® IB), as they can offer different selectivities.
Q4: My peaks for acenocoumarol are tailing. What can I do to improve the peak shape?
Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape. For acidic compounds like acenocoumarol, adding a small amount of an acidic modifier such as acetic acid or trifluoroacetic acid (TFA) may be beneficial, though this is less common in normal-phase mode.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or the injection volume.
-
Contamination: The column or guard column may be contaminated. Washing the column according to the manufacturer's instructions can help.
Q5: The retention times for my acenocoumarol enantiomers are not consistent between runs. What is the cause?
Inconsistent retention times are often due to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when the mobile phase composition has been changed.
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components (like hexane). Prepare fresh mobile phase daily and keep the solvent reservoir capped.
-
Temperature Fluctuations: As mentioned, temperature affects retention. Use a column oven to maintain a constant temperature.
-
System Leaks: Check the HPLC system for any leaks, as this can cause fluctuations in flow rate and pressure, leading to variable retention times.
Quantitative Data Summary
The following table summarizes chromatographic parameters from a successful chiral separation of acenocoumarol.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IB | Hexane/Ethanol (70/30) | 0.5 | Peak 1: 9.1Peak 2: 10.5Peak 3: 13.2Peak 4: 17.8 | 1.151.261.35 | 1.82.53.9 |
| Chiralcel® OD | Hexane/2-Propanol (10/90) | 0.5 | Peak 1: 11.2Peak 2: 12.9Peak 3: 15.1Peak 4: 18.9 | 1.151.171.25 | 1.92.13.2 |
Data adapted from a study on the liquid chromatographic chiral separation of acenocoumarol and its hemiketal form. The four peaks correspond to the stereoisomers arising from the acyclic and hemiketal forms.
Experimental Protocols
Detailed Methodology for Chiral HPLC Separation of Acenocoumarol
This protocol is based on established methods for the separation of acenocoumarol enantiomers and their hemiketal forms.
1. Sample Preparation: a. Accurately weigh and grind tablets of acenocoumarol to a fine powder. b. Dissolve a quantity of the powder equivalent to 8 mg of the active pharmaceutical ingredient (API) in 10 mL of methanol in a sealed vial. c. Sonicate the solution for 5 minutes to ensure complete dissolution. d. Filter the solution through a 0.45 μm microporous membrane. e. Protect the filtrate from light until analysis.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Chiral Stationary Phases:
- Option 1: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)
- Option 2: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate), coated)
- Mobile Phases:
- For Chiralpak® IB: n-Hexane / Ethanol (70/30, v/v)
- For Chiralcel® OD: n-Hexane / 2-Propanol (10/90, v/v)
- Flow Rate: 0.5 mL/min
- Temperature: 25°C (controlled by a column oven)
- Detection: UV at 383 nm
- Injection Volume: 10-20 µL
3. Procedure: a. Equilibrate the chosen column with the corresponding mobile phase until a stable baseline is achieved. b. Inject the prepared sample solution. c. Monitor the chromatogram for the elution of the four peaks. d. Calculate the retention times, separation factors, and resolution values for the separated peaks.
Visualizations
Caption: Troubleshooting workflow for improving poor chiral resolution.
Caption: Equilibrium between acyclic and hemiketal forms of acenocoumarol.
References
Technical Support Center: (S)-Acenocoumarol Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, handling, and stabilization of (S)-Acenocoumarol in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents. For preparing stock solutions, it is recommended to first dissolve the compound in an organic solvent.[1][2]
Table 1: Solubility of Acenocoumarol in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1][2] |
| Ethanol | ~0.2 mg/mL | |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | |
| Water | Practically insoluble |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its low aqueous solubility, a stock solution should be prepared by dissolving this compound in an organic solvent such as DMSO or DMF. It is advisable to purge the solvent with an inert gas, like nitrogen or argon, before adding the compound to minimize oxidation.
Q3: What is the recommended storage condition for the solid compound and its stock solution?
A3: The solid form of this compound is stable for at least two years when stored at -20°C. Stock solutions prepared in anhydrous DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: How long are aqueous working solutions of this compound stable?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day. The compound is susceptible to degradation in aqueous media, particularly under acidic conditions, and is also sensitive to light and oxidation. Therefore, it is crucial to prepare fresh aqueous working solutions for each experiment.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Cause: The low aqueous solubility of this compound is exceeded upon dilution from the organic stock solution.
-
Solution:
-
Ensure the concentration of the organic solvent in the final aqueous solution is kept to a minimum, typically below 1%.
-
Prepare a more diluted stock solution in the organic solvent before further dilution into the aqueous buffer.
-
Consider using a solvent system like a 1:3 mixture of DMF and PBS (pH 7.2) for better solubility, though stability is still limited.
-
Gently warm the aqueous buffer before adding the stock solution, but be mindful of potential temperature-induced degradation.
-
Issue 2: Inconsistent or lower-than-expected activity in in-vitro assays.
-
Cause: This could be due to the degradation of this compound in the aqueous assay medium. The compound is known to be unstable under certain conditions.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions immediately before use.
-
Control pH: Maintain the pH of the aqueous solution in the neutral to slightly alkaline range, as acidic conditions can cause significant degradation.
-
Protect from Light: this compound is sensitive to light. Protect solutions from light by using amber vials or covering the containers with aluminum foil during preparation and incubation.
-
Minimize Oxidation: Use deoxygenated buffers (purged with nitrogen or argon) for preparing working solutions to reduce oxidative degradation. While specific data on antioxidants for acenocoumarol is limited, for other sensitive compounds, the addition of antioxidants like ascorbic acid or trolox to the aqueous buffer at low concentrations (e.g., 10-100 µM) may offer protection.
-
Table 2: Stability of Acenocoumarol under Forced Degradation Conditions
| Condition | Reagent/Stress | Duration & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1M HCl | 6 hours at 70°C | 98.45 | |
| Basic Hydrolysis | 1M NaOH | 6 hours at 70°C | Not significant | |
| Neutral Hydrolysis | Water | 6 hours at 70°C | Not significant | |
| Oxidation | 3% H₂O₂ | 6 hours at 70°C | 19.81 | |
| Photolytic Degradation | Direct Sunlight | 6 hours at RT | 31.88 | |
| Thermal Degradation | Dry Heat | 6 hours at 100°C | Not significant |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of solid this compound (Molecular Weight: 353.33 g/mol ).
-
Add anhydrous, research-grade DMSO to the solid to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.
-
Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the desired volume of your experimental aqueous buffer (e.g., PBS, pH 7.4). If possible, deoxygenate the buffer by bubbling with nitrogen gas for 15-20 minutes.
-
Perform a serial dilution. For example, to make a 10 µM solution, you can first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of the aqueous buffer to get a 10 µM solution. Ensure rapid mixing upon addition.
-
Use the freshly prepared aqueous working solution immediately in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Major degradation pathways for this compound.
References
Technical Support Center: Enantioselective Synthesis of (S)-Acenocoumarol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and enantioselectivity of (S)-Acenocoumarol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the enantioselective synthesis of this compound?
A1: The most prevalent and effective strategy is the asymmetric Michael addition of 4-hydroxycoumarin to a suitable α,β-unsaturated ketone (specifically 4-nitrobenzylideneacetone).[1][2] This reaction is typically promoted by a chiral organocatalyst to induce stereoselectivity, leading to the desired (S)-enantiomer.[3][4]
Q2: Why is the (S)-enantiomer of Acenocoumarol the primary target of synthesis?
A2: The (S)-enantiomer of Acenocoumarol, like its analogue (S)-Warfarin, exhibits significantly higher anticoagulant activity compared to its (R)-enantiomer.[3] Targeting the specific (S)-enantiomer ensures a more potent and selective therapeutic agent.
Q3: Which types of catalysts have shown the best performance for this synthesis?
A3: Chiral organocatalysts are the preferred choice. High yields and enantiomeric excesses have been achieved using various classes, including:
-
Primary amine-based catalysts: Cinchona alkaloid derivatives, squaramides, and bifunctional primary amine-thioureas have demonstrated excellent results.
-
Imidazolidinone catalysts: Specifically, (4S,5S)-4,5-diphenyl-imidazolidine-2-carboxylic acid has been used effectively.
-
Bifunctional catalysts: Catalysts that can activate both the nucleophile (4-hydroxycoumarin) and the electrophile (the enone) simultaneously, such as primary amine-thioureas or squaramides, often provide superior results.
Q4: How critical is the purity of reactants and solvent for the reaction outcome?
A4: The purity of starting materials (4-hydroxycoumarin and 4-nitrobenzylideneacetone) and the solvent is critical. Impurities can interfere with the catalyst, leading to lower yields and reduced enantioselectivity. Solvents should be anhydrous (dry) as water can inhibit the catalyst and promote side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Chemical Yield | 1. Incomplete reaction. | - Monitor the reaction using Thin Layer Chromatography (TLC). - Extend the reaction time. - Increase the reaction temperature moderately, but be aware this may reduce enantioselectivity. |
| 2. Catalyst deactivation. | - Ensure reactants and solvent are pure and anhydrous. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Increase catalyst loading slightly (e.g., from 5 mol% to 10 mol%). | |
| 3. Suboptimal solvent. | - Screen different solvents. Dichloromethane (CH2Cl2), toluene, and methanol have been used successfully depending on the catalyst system. | |
| Low Enantiomeric Excess (ee) | 1. Incorrect catalyst or catalyst enantiomer. | - Verify that the correct catalyst and its specific enantiomer for synthesizing the (S)-product are being used. |
| 2. Reaction temperature is too high. | - Lower the reaction temperature. Many highly selective reactions are performed at room temperature, 0 °C, or even lower. | |
| 3. Racemization of the product. | - Ensure the work-up and purification steps are performed under mild conditions. Avoid strongly acidic or basic conditions. | |
| 4. Suboptimal catalyst loading. | - Optimize the catalyst loading. Too little may not effectively control stereochemistry, while too much can sometimes lead to undesired side reactions. | |
| Long Reaction Times | 1. Low catalyst activity. | - Consider a more active catalyst system. For example, some primary aromatic diamines have shown good yields but require up to 3 days for completion. - Increase catalyst loading. |
| 2. Low reaction temperature. | - Cautiously increase the temperature, balancing reaction speed against potential loss of enantioselectivity. | |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. | - Optimize reaction conditions to drive the reaction to completion. - Use flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether) for purification. |
| 2. Formation of side products. | - Lower the reaction temperature. - Ensure slow addition of reactants. - Re-evaluate the catalyst and solvent system. |
Data on Catalytic Systems
The following tables summarize quantitative data from various reported syntheses of Acenocoumarol or its close analogue, Warfarin, which follows the same reaction principle.
Table 1: Synthesis of this compound
| Catalyst System | Catalyst Loading | Solvent | Temp. | Time | Yield (%) | ee (%) | Reference |
| Hetero-Diels-Alder (HAD) Reaction | N/A (Thermal) | Dioxane | 80 °C | 10 h | 59 | 95 | |
| Imidazolidine derivative | 10 mol% | CH2Cl2 | RT | 130 h | 81 | 83 |
Table 2: Synthesis of Warfarin Analogs via Asymmetric Michael Addition
| Catalyst System | Catalyst Loading | Solvent | Temp. | Time | Yield (%) | ee (%) | Reference |
| C2-Symmetric Squaramide | 10 mol% | Toluene | -10 °C | 24 h | 96 | 96 | |
| Primary Amine-Phosphinamide | N/A | N/A | N/A | N/A | up to 99 | up to 99 | |
| Binaphthyl Diamine | N/A | N/A | N/A | 3 days | Good | Moderate | |
| 9-amino-9-deoxyepiquinine | N/A | N/A | 0 °C | 96 h | N/A | 96 |
Key Experimental Protocols
Protocol 1: Organocatalytic Michael Addition using an Imidazolidine Catalyst
This protocol is adapted from the synthesis developed by Jørgensen and coworkers.
-
Reactant Preparation: To a solution of 4-hydroxycoumarin (1.0 mmol) and 4-nitrobenzylideneacetone (1.0 mmol) in dichloromethane (CH2Cl2, 2.0 mL), add the catalyst, (4S,5S)-4,5-diphenyl-imidazolidine-2-carboxylic acid (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (approx. 130 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Synthesis using a C2-Symmetric Squaramide Catalyst
This protocol is based on the highly efficient synthesis of warfarin analogs.
-
Reactant Preparation: In a reaction vial, dissolve the squaramide-based primary diamine catalyst (0.0126 mmol, 10 mol%) in toluene (300 µL).
-
Reaction: Cool the solution to the desired temperature (e.g., -10 °C). Add 4-hydroxycoumarin (0.126 mmol) followed by the α,β-unsaturated ketone (0.151 mmol).
-
Monitoring: Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC.
-
Work-up: After the reaction is complete, directly load the crude mixture onto a silica gel column.
-
Purification: Purify by flash chromatography to isolate the product.
-
Analysis: Analyze the purified product to determine yield and enantiomeric excess (chiral HPLC).
Visualized Workflows and Mechanisms
Here are diagrams illustrating key processes and logical flows relevant to the synthesis.
Caption: A typical workflow for the enantioselective synthesis of this compound.
Caption: The catalytic cycle for the primary amine-catalyzed Michael addition.
Caption: A decision tree for troubleshooting low enantioselectivity results.
References
Troubleshooting low signal in (S)-Acenocoumarol mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometric analysis of (S)-Acenocoumarol.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in negative ion mode ESI-MS/MS?
In negative ion mode Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ is the precursor ion. The major product ion results from a characteristic fragmentation. The typical mass transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 352.10 | 265.00 |
| Acenocoumarol-D5 (Internal Standard) | 357.10 | 270.00 |
This data is based on established methods for the stereoselective analysis of Acenocoumarol in human plasma.[1][2]
Q2: My signal for this compound is low in ESI negative mode. What are the initial instrument parameters I should check?
For low signal issues in ESI negative mode, ensure your instrument parameters are aligned with optimized values. A good starting point, based on validated methods, is as follows:[1][2]
| Parameter | Recommended Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 0.60 kV |
| Cone Voltage | 43 V |
| Extractor Voltage | 4.00 V |
| RF Lens | 0.90 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 250 L/Hr |
| Desolvation Gas Flow | 900 L/Hr |
| Collision Energy | 30 eV |
| Multiplier Voltage | 650 V |
Q3: Is Atmospheric Pressure Chemical Ionization (APCI) a viable alternative to ESI for this compound analysis?
Yes, APCI can be a suitable alternative, particularly for less polar compounds like some coumarins.[3] If you are experiencing poor ionization with ESI, it is worthwhile to test APCI. For some coumarins and psoralens, APCI has been reported to provide a better response where ESI signals were not observed.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Problem 1: Weak or No Signal in ESI Negative Mode
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | This compound is an acidic compound. Ensure the mobile phase pH is appropriate to facilitate deprotonation. While acidic mobile phases are common for positive ionization, for negative mode, a neutral or slightly basic pH might be beneficial. However, compatibility with the chromatographic column must be considered. Post-column addition of a base could be an option to enhance ionization without compromising chromatography. |
| In-source Fragmentation | Unintentional fragmentation in the ion source can reduce the abundance of the precursor ion. This can be influenced by the declustering potential (or fragmentor voltage) and the source temperature. Try reducing the cone voltage and source temperature to minimize in-source fragmentation. |
| Adduct Formation | In negative ESI mode, adducts with anions like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can form, diminishing the intensity of the desired [M-H]⁻ ion. Review your mobile phase composition for sources of these adducts. |
| Poor Desolvation | Inefficient desolvation can lead to a low signal. Optimize the desolvation gas flow and temperature. For electrospray, a higher percentage of organic solvent in the mobile phase generally improves desolvation. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. A thorough sample clean-up is crucial. Solid-phase extraction (SPE) is a proven method for plasma samples. If matrix effects are suspected, consider diluting the sample or improving the chromatographic separation to isolate the analyte from interfering compounds. |
Problem 2: Inconsistent or Fluctuating Signal
| Possible Cause | Troubleshooting Step |
| LC System Instability | Fluctuations in pump pressure or an unstable spray can lead to an inconsistent signal. Check for leaks in the LC system and ensure the ESI needle is not clogged and is positioned correctly. A stable spray is crucial for consistent ionization. |
| Sample Degradation | This compound may degrade under certain conditions. Ensure the stability of your stock and working solutions. It has been shown to be stable at room temperature for at least 6 hours and for longer periods when stored at -70°C. |
| Contamination | Contamination in the ion source or mass spectrometer can lead to signal suppression. Regular cleaning of the ion source is recommended. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
-
To 200 µL of plasma sample, add 100 µL of the internal standard working solution (Acenocoumarol-D5, 20 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 200 µL of 2% formic acid and vortex for 30 seconds.
-
Centrifuge the sample at 16,000 g for 5 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% HCl.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
The eluate is then ready for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: Chiral column for enantiomeric separation.
-
Mobile Phase: Acetonitrile:Methanol:5 mM Ammonium Acetate with Formic Acid (15:15:70, v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Autosampler Temperature: 5°C.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Negative Mode Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Instrument Parameters: Refer to the table in FAQ 2.
-
Visualizations
Acenocoumarol's Mechanism of Action: Inhibition of the Vitamin K Cycle
Caption: Acenocoumarol inhibits VKORC1, disrupting the Vitamin K cycle and coagulation.
Troubleshooting Workflow for Low this compound Signal
Caption: A logical workflow for troubleshooting low mass spectrometry signals.
References
Optimizing HPLC Mobile Phase for (S)-Acenocoumarol Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of (S)-Acenocoumarol. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC methods for the analysis of Acenocoumarol?
A1: There are two primary HPLC methods for Acenocoumarol analysis:
-
Reverse-Phase (RP-HPLC): This is a widely used method for routine analysis and quantification of Acenocoumarol in bulk drugs and pharmaceutical formulations. It typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase.
-
Chiral HPLC: This method is essential for the enantioselective separation of this compound and (R)-Acenocoumarol. Since the enantiomers of Acenocoumarol exhibit different pharmacological activities, this separation is crucial for pharmacokinetic and pharmacodynamic studies. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[1][2]
Q2: How do I select an appropriate mobile phase for the reverse-phase analysis of Acenocoumarol?
A2: For RP-HPLC analysis of Acenocoumarol on a C18 column, a mixture of a polar organic solvent and an aqueous solution is typically used.
-
Organic Solvents: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used.
-
Aqueous Phase: This can be water or a buffer solution. Buffers like ammonium acetate or phosphate buffers are used to control the pH of the mobile phase, which can significantly impact the retention and peak shape of ionizable compounds like Acenocoumarol.[3]
-
Mobile Phase Composition: The ratio of the organic solvent to the aqueous phase is a critical parameter to optimize. A higher proportion of the organic solvent will generally lead to a shorter retention time.
Q3: What are the key considerations for the mobile phase in the chiral separation of this compound?
A3: Chiral separation of Acenocoumarol enantiomers is typically achieved using a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IB or Chiralcel® OD) under normal-phase conditions.[1][2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol, ethanol) is commonly used.
-
Additives: For basic or acidic analytes, the addition of a small percentage (typically 0.1%) of a basic (e.g., diethylamine - DEA) or acidic (e.g., trifluoroacetic acid - TFA) additive to the mobile phase can improve peak shape and resolution.
Troubleshooting Guide
Problem: I am observing peak tailing in my chromatogram for Acenocoumarol.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica-based stationary phase can interact with the analyte, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: For reverse-phase HPLC, lowering the pH of the mobile phase (e.g., using a phosphate buffer at pH 3.0) can suppress the ionization of silanol groups and reduce tailing.
-
Use a Mobile Phase Additive: In normal-phase chiral separations, adding a small amount of a competing base like diethylamine (DEA) can mask the active sites on the stationary phase and improve peak symmetry.
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
Problem: I am seeing split peaks for Acenocoumarol.
-
Possible Cause 1: Co-elution of an interfering compound. The split peak may actually be two different compounds eluting very close to each other.
-
Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or the pH) to improve the resolution between the two peaks.
-
-
Possible Cause 2: Presence of Acenocoumarol's hemiketal form. Acenocoumarol can exist in equilibrium with its hemiketal form, which may appear as a separate, closely eluting peak.
-
Solution: This is an inherent property of the molecule. Optimization of the mobile phase and column chemistry may help to either separate or merge these peaks, depending on the analytical goal.
-
-
Possible Cause 3: Column void or contamination. A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: If the problem persists with a new, validated method, the column may need to be replaced.
-
Problem: My retention times for this compound are not reproducible.
-
Possible Cause 1: Inconsistent mobile phase preparation. Small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter and precise volumetric measurements. Premixing the mobile phase components can also improve reproducibility.
-
-
Possible Cause 2: Temperature fluctuations. Changes in the column temperature can affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Possible Cause 3: Column equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting the analysis.
-
Data Presentation
The following table summarizes the effect of different mobile phase compositions on the chromatographic parameters for Acenocoumarol in a reverse-phase HPLC system.
| Mobile Phase Composition (v/v) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Methanol: Water (80:20) | 2.449 | 1.2 | 783 |
| Acetonitrile: Water (80:20) | 2.339 | 0.9 | 641 |
| Ammonium Acetate Buffer (0.01M, pH 6): Acetonitrile (40:60) | 5.59 | 0.98 | 1113 |
| Acetonitrile: Ammonium Acetate Buffer (0.01M, pH 6) (80:20) | 4.76 | 1.1 | 4022 |
Data adapted from Mandrupkar et al. (2012). The optimized condition is highlighted in bold, showing a good balance of retention time, peak symmetry (tailing factor close to 1), and column efficiency (high number of theoretical plates).
Experimental Protocols
Reverse-Phase HPLC Method for Acenocoumarol
-
Column: Thermo BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Acetonitrile and 0.01M Ammonium Acetate buffer (pH 6, adjusted with 0.1 N NaOH) in an 80:20 v/v ratio.
-
Flow Rate: 0.8 ml/min
-
Detection: UV at 283 nm
-
Temperature: Ambient
-
Injection Volume: 20 µl
Chiral HPLC Method for this compound
-
Column: Chiralpak® IB (Polysaccharide-based chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers. A starting point could be 90:10 (v/v) n-hexane:isopropanol.
-
Additive: If peak shape is poor, add 0.1% diethylamine (DEA) to the mobile phase.
-
Flow Rate: 1.0 ml/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm or 310 nm).
-
Temperature: 25°C
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Troubleshooting guide for peak tailing issues.
References
Addressing cytotoxicity in cell-based assays with (S)-Acenocoumarol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Acenocoumarol in cell-based assays. Our goal is to help you address specific issues related to cytotoxicity and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: Addressing Unexpected Cytotoxicity
Encountering unexpected cytotoxicity with this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.
Problem: High cytotoxicity observed at expected non-toxic concentrations.
| Possible Cause | Recommended Solution |
| Vehicle Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final vehicle concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle-only control to assess its effect on cell viability. |
| Compound Instability | This compound may be unstable in your culture medium, leading to the formation of cytotoxic degradation products. Prepare fresh stock solutions for each experiment and minimize the exposure of the compound to light and elevated temperatures. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to the effects of this compound. Consider using a different cell line or one that is known to be less sensitive. Metabolic and apoptotic rates can differ significantly between cell lines.[1] |
| Off-Target Effects | At higher concentrations, this compound may exhibit off-target effects unrelated to its primary mechanism of action as a vitamin K antagonist, leading to cytotoxicity.[2] Perform dose-response experiments over a wide range of concentrations to identify a therapeutic window. |
| Contamination | Microbial contamination in your cell culture can induce cell death, which may be mistaken for compound-induced cytotoxicity. Regularly test your cell cultures for mycoplasma and other contaminants.[3] |
Problem: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variability in viability readouts. Ensure your cell suspension is homogenous before and during plating. Utilize reverse pipetting techniques for accurate cell dispensing.[3] |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. Avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.[3] |
| Pipetting Errors | Inaccurate pipetting of the compound or assay reagents will introduce significant variability. Calibrate your pipettes regularly and use fresh tips for each replicate. |
| Assay Interference | This compound may interfere with the assay chemistry. For example, it could react directly with a metabolic indicator like MTT, leading to a false signal. Run a cell-free control with the compound and assay reagents to check for interference. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is crucial for the recycling of vitamin K. This leads to a reduction in the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), thereby exerting its anticoagulant effect.
Q2: Can this compound affect signaling pathways other than coagulation?
A2: Yes. Studies have shown that acenocoumarol can influence other signaling pathways. For instance, it has been demonstrated to suppress the NF-κB and MAPK signaling pathways in RAW 264.7 cells, suggesting potential anti-inflammatory effects. It has also been shown to regulate melanogenesis through pathways like PKA, MAPKs, PI3K/Akt/GSK-3β, and β-catenin in B16F10 melanoma cells. Understanding these alternative pathways is crucial, as they might contribute to its cytotoxic profile in certain cell types.
Q3: My negative control (vehicle-treated) wells show low viability. What could be the cause?
A3: Low viability in negative controls can be due to several factors:
-
Vehicle Toxicity : The concentration of your solvent (e.g., DMSO) may be too high.
-
Poor Cell Health : The cells may have been unhealthy prior to the experiment. Always use cells that are in the exponential growth phase.
-
Contamination : Check for bacterial, fungal, or mycoplasma contamination.
Q4: I am observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound. Why is this happening?
A4: This phenomenon can be an artifact of the assay. At high concentrations, the compound may precipitate out of solution. These precipitates can interfere with the optical readings of common viability assays, leading to an artificially high signal. It is essential to visually inspect the wells for any signs of precipitation.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's instructions.
-
Incubation: Incubate the reaction mixture as specified in the kit protocol.
-
Measurement: Read the absorbance at the recommended wavelength using a microplate reader.
Visualizations
References
Minimizing degradation of (S)-Acenocoumarol during sample preparation
This guide provides researchers, scientists, and drug development professionals with technical support to minimize the degradation of (S)-Acenocoumarol during sample preparation. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation from several factors, including exposure to acidic and oxidative conditions, and light (photodegradation)[1][2]. While it shows relative stability under neutral, alkaline, and dry heat conditions, significant degradation can occur when these optimal conditions are not maintained[1][2].
Q2: My this compound recovery from plasma samples is consistently low. What could be the cause?
A2: Low recovery can stem from several issues during your sample preparation workflow. Common causes include degradation due to improper pH or exposure to light, losses during the extraction steps, or issues with the analytical instrumentation itself. It is also possible that the analyte is unstable under your storage conditions, such as repeated freeze-thaw cycles[3]. A systematic evaluation of each step in your protocol is recommended to pinpoint the source of the loss.
Q3: What are the recommended storage conditions for plasma samples containing this compound?
A3: For long-term stability, plasma samples should be stored at -70°C. Studies have shown that this compound is stable in human plasma for at least four freeze-thaw cycles when stored at this temperature. For short-term storage during sample preparation, it is advisable to keep samples on ice and protected from light.
Q4: How significant is the risk of photodegradation?
A4: Photodegradation is a significant risk. Exposure to sunlight or other sources of UV radiation can lead to the formation of degradation products. Therefore, it is crucial to use amber-colored vials or to wrap sample containers in aluminum foil and to minimize exposure to ambient light throughout the sample preparation and analysis process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation during extraction: The sample may be exposed to harsh pH conditions or oxidizing agents. | Ensure the pH of all solutions is controlled and avoid strongly acidic environments. Use fresh, high-purity solvents and reagents to minimize oxidative stress. |
| Incomplete extraction: The chosen extraction solvent or technique may not be optimal for this compound. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the sorbent for SPE is appropriate and that elution volumes are sufficient. For LLE, test different organic solvents to improve extraction efficiency. | |
| Adsorption to labware: this compound may adsorb to glass or plastic surfaces, especially at low concentrations. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Variable Results | Inconsistent sample handling: Variations in light exposure, temperature, or time between processing steps can lead to inconsistent degradation. | Standardize the entire sample preparation workflow. Process all samples, standards, and quality controls under identical conditions. |
| Instability in autosampler: The prepared samples may be degrading while waiting for injection in the autosampler. | Assess the post-preparative stability of this compound in your autosampler conditions. If degradation is observed, reduce the residence time in the autosampler or use a cooled autosampler. | |
| Appearance of Extra Peaks in Chromatogram | Formation of degradation products: The presence of extra peaks may indicate that this compound has degraded into other compounds. | Conduct forced degradation studies to identify the retention times of potential degradation products. This will help in confirming if the extra peaks are related to your analyte. |
| Matrix effects: Components of the biological matrix (e.g., plasma) may interfere with the analysis. | Optimize the sample cleanup procedure to remove interfering substances. This may involve using a more selective SPE sorbent or a different LLE solvent system. |
Quantitative Data on this compound Degradation
The following table summarizes the extent of degradation of Acenocoumarol under various stress conditions, as determined by stability-indicating HPLC methods.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1M HCl | 6 hours | 70°C | 98.45% | |
| Oxidative Degradation | 3% H₂O₂ | 6 hours | 70°C | 19.81% | |
| Photolytic Degradation | Sunlight | 6 hours | Room Temp. | 31.88% | |
| Alkaline Hydrolysis | 1M NaOH | 6 hours | 70°C | Not significant | |
| Neutral Hydrolysis | HPLC grade water | 6 hours | 70°C | Not significant | |
| Thermal Degradation | Dry Heat | 6 hours | 100°C | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from a stability-indicating HPLC method development study.
-
Preparation of Stock Solution: Prepare a 1000 µg/mL stock solution of Acenocoumarol in ethanol.
-
Acid Hydrolysis:
-
To 10 mL of the stock solution, add 10 mL of 1M HCl.
-
Reflux the solution at 70°C for 6 hours.
-
Withdraw samples at regular intervals (e.g., every 2 hours).
-
Dilute an aliquot of the sample with the mobile phase to a final concentration of 100 µg/mL before injection into the HPLC system.
-
-
Oxidative Degradation:
-
To 10 mL of the stock solution, add 10 mL of 3% hydrogen peroxide.
-
Reflux the solution at 70°C for 6 hours.
-
Withdraw and prepare samples as described for acid hydrolysis.
-
-
Photolytic Degradation:
-
Expose a solution of Acenocoumarol to direct sunlight for 6 hours.
-
Prepare a sample for HPLC analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The separation of degradation products from the parent drug demonstrates the specificity of the method.
Protocol 2: Extraction of this compound from Human Plasma
This protocol is based on a validated LC-MS/MS method for the stereoselective determination of Acenocoumarol enantiomers in human plasma.
-
Sample Collection and Storage:
-
Collect blood samples in citrate tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -70°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 100 µL of an internal standard solution (e.g., acenocoumarol-D5). Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid and vortex for 30 seconds.
-
Centrifuge the samples for 5 minutes at 16,000 g.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol and then water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% HCl.
-
Elute the analytes with 1 mL of methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Optimized workflow for plasma sample preparation.
References
Technical Support Center: Enhancing the Solubility of (S)-Acenocoumarol for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing (S)-Acenocoumarol for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility limitations of this compound?
A1: this compound is a poorly water-soluble compound, which can pose significant challenges for preparing stock solutions and achieving desired concentrations in aqueous buffers for in vitro assays. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its aqueous solubility is reported to be as low as 0.01 mg/mL.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial solubilization, organic solvents are recommended. The most common and effective solvents for preparing concentrated stock solutions are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay medium.
-
Optimize the co-solvent percentage: You can try to increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, but be mindful of its potential effects on your experimental system.[3]
-
Use a different solubilization technique: If simple dilution is not effective, consider more advanced methods such as pH adjustment, using surfactants, or preparing a cyclodextrin inclusion complex.
Q4: What is the pKa of Acenocoumarol, and how can I use this information?
A4: Acenocoumarol has a pKa of approximately 4.7, indicating it is a weakly acidic compound.[4] This property can be leveraged to enhance its solubility in aqueous solutions by adjusting the pH. Increasing the pH of the solution above the pKa will ionize the molecule, leading to a significant increase in its aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use sonication or gentle heating (if the compound is heat-stable) to aid dissolution. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The final concentration exceeds the solubility limit in the mixed solvent system. | Lower the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution (ensure it's compatible with your assay). |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The compound is slowly precipitating out of the supersaturated solution. | Prepare fresh dilutions immediately before use. Consider using a stabilizing agent like a surfactant or cyclodextrin. |
| The chosen solubilization method is interfering with the experimental results. | The solvent, surfactant, or cyclodextrin is affecting the biological system under investigation. | Run appropriate vehicle controls to assess the impact of the solubilizing agents. If interference is observed, explore alternative solubilization methods. |
Quantitative Solubility Data
The following table summarizes the reported solubility of Acenocoumarol in various solvents. Note that "this compound" solubility is expected to be similar to the racemic mixture "Acenocoumarol" in these solvents.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | ≥17 mg/mL[5] | ≥48.1 mM | Sonication may be required. |
| DMF | ~20 mg/mL | ~56.6 mM | Sonication may be required. |
| Ethanol | ~0.2 mg/mL | ~0.57 mM | Sonication is recommended. |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | ~0.71 mM | Prepare by first dissolving in DMF, then diluting with PBS. |
| Water | ~0.01 mg/mL | ~0.028 mM | Practically insoluble. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Workflow Diagram:
Caption: Workflow for preparing a stock solution of this compound.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the mixture vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Solubility using pH Adjustment
This protocol is suitable for preparing working solutions of this compound in aqueous buffers.
Logical Relationship Diagram:
Caption: Relationship between pH and the solubility of this compound.
Methodology:
-
Buffer Preparation: Prepare an aqueous buffer with a pH greater than 5.7 (at least one pH unit above the pKa of 4.7). Common buffers include phosphate or borate buffers.
-
Stock Solution Addition: While vortexing the buffer, slowly add a small aliquot of the concentrated this compound stock solution (prepared in an organic solvent as per Protocol 1) to the buffer to achieve the desired final concentration.
-
pH Verification: After the addition of the stock solution, verify the pH of the final working solution and adjust if necessary using a dilute base (e.g., 0.1 M NaOH).
-
Observation: Visually inspect the solution for any signs of precipitation.
Protocol 3: Using Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Experimental Workflow:
Caption: Workflow for preparing a cyclodextrin complex of this compound.
Methodology:
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD can be varied (e.g., 1-10% w/v) to determine the optimal concentration for solubilization.
-
Complex Formation: Slowly add the this compound stock solution (from Protocol 1) to the HP-β-CD solution while vortexing.
-
Equilibration: Allow the mixture to equilibrate for 1-2 hours at room temperature with continuous gentle agitation to ensure the formation of the inclusion complex.
-
Application: The resulting clear solution can be used for the in vitro experiments.
Protocol 4: Using Surfactants for Micellar Solubilization
Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used in cell-based assays due to their lower toxicity.
Methodology:
-
Surfactant Solution: Prepare a solution of a non-ionic surfactant (e.g., Tween® 80) in the desired aqueous buffer at a concentration above its CMC (for Tween® 80, the CMC is approximately 0.002% w/v).
-
Drug Addition: Add the this compound stock solution (from Protocol 1) to the surfactant solution while vortexing.
-
Mixing: Gently mix the solution until it becomes clear. Sonication can be used to expedite the process.
-
Usage: Use the resulting micellar solution in the in vitro study. Remember to include a vehicle control with the same concentration of the surfactant.
References
Mitigating matrix effects in biological sample analysis of (S)-Acenocoumarol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the biological sample analysis of (S)-Acenocoumarol.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the analysis of this compound in biological samples?
A1: The primary challenges in analyzing this compound, a potent oral anticoagulant, in biological matrices such as plasma or serum are achieving adequate sensitivity, ensuring stereoselectivity for the more influential S-form, and overcoming matrix effects.[1] Biological samples contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and compromising the accuracy and precision of the results.[2][3]
Q2: Which analytical techniques are most suitable for the quantification of this compound in biological matrices?
A2: Several analytical methods are employed for the determination of acenocoumarol, including UV/Vis-Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, and capillary electrophoresis.[1][4] However, for high sensitivity and selectivity, especially for the stereoselective analysis of this compound in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS offers excellent specificity by monitoring specific precursor-to-product ion transitions, which helps in minimizing the impact of co-eluting matrix components.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation is crucial for reducing matrix interferences. The most common techniques for bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. While quick, it is the least selective method and may result in significant ion suppression due to the presence of residual phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte of interest into an immiscible organic solvent. This technique is effective in removing many endogenous interferences.
-
Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for sample clean-up in bioanalysis. It provides a more thorough removal of interfering compounds, leading to cleaner extracts and reduced matrix effects. For coumarin-type anticoagulants, SPE has been shown to yield high extraction efficiency.
For quantitative analysis of this compound in plasma, Solid-Phase Extraction (SPE) is highly recommended for achieving the cleanest samples and minimizing matrix effects.
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for this compound.
Step 1: Identify the Source of Ion Suppression Perform a post-column infusion experiment to pinpoint the retention time regions where ion suppression occurs.
-
Procedure: Continuously infuse a standard solution of this compound post-analytical column into the mass spectrometer. Inject a blank, extracted biological sample. A drop in the baseline signal of this compound indicates the elution of matrix components causing ion suppression.
-
Interpretation: If the retention time of this compound coincides with a region of significant signal drop, co-elution of matrix components is the likely cause.
Step 2: Optimize Sample Preparation If your current method is Protein Precipitation, consider switching to a more robust technique.
-
Recommendation: Implement a Solid-Phase Extraction (SPE) protocol. SPE is highly effective at removing phospholipids and other interfering substances that are common causes of ion suppression. A well-chosen SPE sorbent and elution solvent can significantly improve the cleanliness of your sample.
Step 3: Modify Chromatographic Conditions If changing the sample preparation method is not feasible, chromatographic optimization can help separate this compound from the interfering matrix components.
-
Gradient Modification: Adjust the gradient slope of your mobile phase to better resolve the analyte from the region of ion suppression identified in Step 1.
-
Column Chemistry: Consider using a different stationary phase. If you are using a standard C18 column, a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) might provide the necessary separation.
Issue 2: The recovery of this compound is low and inconsistent.
Step 1: Evaluate the Extraction Efficiency of Your Sample Preparation Method The choice of extraction solvent and pH are critical for achieving high and consistent recovery.
-
For LLE: Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions of the aqueous sample. Acidifying the sample can improve the extraction of acidic drugs like acenocoumarol into an organic solvent.
-
For SPE: Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are optimized. A weak wash solvent should remove interferences without eluting the analyte, while a strong elution solvent is needed for complete recovery of this compound.
Step 2: Check for Analyte Stability this compound may be susceptible to degradation during sample processing and storage.
-
Recommendation: Perform stability studies at each step of your analytical process (bench-top, freeze-thaw, and long-term storage). The use of an appropriate anticoagulant and controlling the pH can help stabilize the analyte.
Step 3: Use a Suitable Internal Standard An internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Acenocoumarol enantiomers from a validated LC-MS/MS method.
| Parameter | R-Acenocoumarol | S-Acenocoumarol |
| Linear Range | 0.40 - 40.00 ng/mL | 0.20 - 20.00 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.40 ng/mL | 0.20 ng/mL |
| Inter-day Precision (%CV) at LLOQ | ≤ 20% | ≤ 20% |
| Inter-day Precision (%CV) at other QC levels | ≤ 15% | ≤ 15% |
| Inter-day Accuracy (%Deviation) at LLOQ | ≤ 20% | ≤ 20% |
| Inter-day Accuracy (%Deviation) at other QC levels | ≤ 15% | ≤ 15% |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for this compound in Human Plasma
This protocol is based on methodologies for coumarin-type anticoagulants.
-
Internal Standard Addition: To 500 µL of plasma, add the internal standard (e.g., p-chlorowarfarin).
-
Sample Pre-treatment: Acidify the plasma sample with an appropriate acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 2% formic acid in water) to remove polar interferences. Follow with a wash using a low percentage of organic solvent (e.g., 1 mL of 5% methanol in water).
-
Elution: Elute this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis of this compound
The following are typical starting parameters for method development.
-
LC System: Agilent 1290 UPLC system or equivalent.
-
Column: Chiral column for stereoselective separation (e.g., as described in Salem et al., 2015) or a reversed-phase C18 column (e.g., Symmetry C18) for general analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a column wash and re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Waters Micromass® Quattro Premier or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. A Brief Review on Determination of Acenocoumarol in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (S)-Acenocoumarol and (R)-Acenocoumarol Anticoagulant Potency
A comprehensive guide for researchers and drug development professionals on the stereoselective anticoagulant activity of acenocoumarol enantiomers.
Published: November 26, 2025
Acenocoumarol, a 4-hydroxycoumarin derivative, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2][3][4] It is administered as a racemic mixture of two enantiomers, (S)-Acenocoumarol and (R)-Acenocoumarol.[5] While chemically similar, these stereoisomers exhibit significant differences in their anticoagulant potency and pharmacokinetic profiles. This guide provides a detailed comparison of the two enantiomers, supported by experimental data, to inform further research and drug development.
Executive Summary
Experimental evidence consistently demonstrates that This compound is the more potent anticoagulant of the two enantiomers. This heightened potency is primarily attributed to stereoselective differences in their metabolic clearance and interaction with their target enzyme, vitamin K epoxide reductase (VKORC1). This compound exhibits a significantly shorter plasma half-life compared to its (R)-counterpart.
Comparative Pharmacokinetics
The pharmacokinetic properties of the acenocoumarol enantiomers differ substantially, which is a key determinant of their anticoagulant effect. The total plasma clearance of this compound is approximately ten times that of (R)-Acenocoumarol. Consequently, the apparent elimination half-life of the (S)-enantiomer is much shorter.
| Pharmacokinetic Parameter | This compound | (R)-Acenocoumarol | Racemic Acenocoumarol | Reference |
| Total Plasma Clearance | ~10x higher than (R) | Lower | Intermediate | |
| Apparent Elimination Half-life | Shorter | Longer | Similar to (R) | |
| Apparent Volume of Distribution (VdSS) | 1.5 to 2 times that of (R) | Lower | - |
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
Both enantiomers exert their anticoagulant effect by inhibiting vitamin K epoxide reductase (VKORC1), a critical enzyme in the vitamin K cycle. This enzyme is responsible for the reduction of vitamin K epoxide to vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). By inhibiting VKORC1, acenocoumarol depletes the available reduced vitamin K, leading to the production of under-carboxylated, inactive clotting factors and thus, a reduction in blood coagulation.
While both enantiomers target VKORC1, studies suggest that the S-enantiomer's effect on the enzyme is more pronounced. The reactivation of microsomal vitamin K epoxide reductase is slower after treatment with S-acenocoumarol compared to the R-enantiomer, which may contribute to its greater anticoagulant activity.
Metabolism of Acenocoumarol Enantiomers
The stereoselective metabolism of acenocoumarol is a major factor contributing to the observed differences in potency. The two enantiomers are metabolized by different cytochrome P450 (CYP) isoenzymes in the liver.
-
This compound: Primarily metabolized by CYP2C9 .
-
(R)-Acenocoumarol: Metabolized by CYP1A2 and CYP2C19 , with a smaller contribution from CYP2C9 .
This differential metabolism leads to the faster clearance and shorter half-life of the (S)-enantiomer.
Experimental Protocols
The following outlines a general methodology for assessing the anticoagulant potency of acenocoumarol enantiomers.
In Vitro Assessment of VKORC1 Inhibition
Objective: To determine the inhibitory concentration (IC50) of each enantiomer on vitamin K epoxide reductase activity.
Materials:
-
Liver microsomes (from rat or human)
-
This compound and (R)-Acenocoumarol standards
-
Vitamin K epoxide substrate
-
Dithiothreitol (DTT) as a reducing agent
-
Buffer solutions
-
Scintillation fluid and counter
Procedure:
-
Prepare liver microsomes from the chosen species.
-
Incubate the microsomes with varying concentrations of this compound and (R)-Acenocoumarol.
-
Initiate the enzymatic reaction by adding the vitamin K epoxide substrate and DTT.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and extract the vitamin K products.
-
Quantify the amount of reduced vitamin K product formed using methods such as liquid scintillation counting or high-performance liquid chromatography (HPLC).
-
Calculate the percentage of inhibition for each enantiomer concentration and determine the IC50 value.
In Vivo Assessment of Anticoagulant Effect
Objective: To measure the effect of each enantiomer on blood coagulation parameters in an animal model.
Materials:
-
Laboratory animals (e.g., rats, rabbits)
-
This compound and (R)-Acenocoumarol formulations for administration (oral or intravenous)
-
Anesthetic agents
-
Blood collection supplies
-
Coagulometer
-
Reagents for prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays
Procedure:
-
Administer a single dose of either this compound, (R)-Acenocoumarol, or a vehicle control to the animals.
-
Collect blood samples at various time points post-administration.
-
Prepare plasma from the blood samples.
-
Measure the PT and aPTT using a coagulometer and appropriate reagents.
-
Analyze the data to determine the time course and magnitude of the anticoagulant effect for each enantiomer.
Conclusion
The enantiomers of acenocoumarol display marked differences in their anticoagulant potency, with this compound being the more active form. This disparity is primarily driven by stereoselective metabolism, leading to a shorter half-life and faster clearance of the (S)-enantiomer, and potentially a more pronounced inhibitory effect on the target enzyme, VKORC1. A thorough understanding of these stereoselective properties is crucial for the development of novel anticoagulants with improved therapeutic profiles. Further research focusing on the specific interactions between each enantiomer and VKORC1 at a molecular level could provide valuable insights for the design of next-generation antithrombotic agents.
References
Comparative Analysis of (S)-Acenocoumarol and Warfarin on VKORC1: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the inhibitory effects of (S)-Acenocoumarol and warfarin on the Vitamin K epoxide reductase complex subunit 1 (VKORC1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed experimental protocols, and visualizes the underlying biological and methodological frameworks.
Executive Summary
This compound and warfarin are widely prescribed oral anticoagulants that exert their therapeutic effect by inhibiting VKORC1, a critical enzyme in the vitamin K cycle. This inhibition prevents the reduction of vitamin K epoxide, a necessary step for the gamma-carboxylation and subsequent activation of several blood clotting factors. Experimental evidence consistently demonstrates that this compound is a more potent inhibitor of VKORC1 than warfarin, as evidenced by its lower half-maximal inhibitory concentration (IC50). This guide delves into the quantitative differences in their inhibitory activities and provides the necessary protocols to replicate and expand upon these findings.
Data Presentation: Inhibitory Potency against VKORC1
The following table summarizes the comparative inhibitory potency of this compound and warfarin on VKORC1, as determined by a cell-based functional assay. This assay measures the activity of secreted Factor IX, a vitamin K-dependent clotting factor, as a surrogate for VKORC1 activity.
| Compound | IC50 (µM) | Assay Type | Reference |
| This compound | ~0.3 | Cell-Based Assay | [1] |
| Warfarin | ~0.8 | Cell-Based Assay | [1] |
Note: IC50 values can vary between different experimental setups. The provided data is from a comparative cell-based assay for illustrative purposes.
Mechanism of Action: The Vitamin K Cycle and VKORC1 Inhibition
Both this compound and warfarin are vitamin K antagonists. They interrupt the vitamin K cycle by competitively inhibiting the VKORC1 enzyme. This enzymatic step is responsible for converting vitamin K 2,3-epoxide back to its active, reduced form (vitamin K hydroquinone). Without sufficient reduced vitamin K, the gamma-glutamyl carboxylase (GGCX) enzyme cannot carboxylate glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X), rendering them inactive and thus inhibiting the coagulation cascade.
References
A Comparative Guide to Analytical Methods for (S)-Acenocoumarol Detection: Validating a Novel Rapid Chiral HPLC-UV Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, rapid chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of (S)-Acenocoumarol against the established stereoselective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Experimental data and detailed protocols are presented to support an objective evaluation of each method's performance.
Acenocoumarol is an oral anticoagulant prescribed as a racemic mixture; however, the S-enantiomer is significantly more potent than its R-counterpart.[1][2] Therefore, the ability to selectively quantify this compound is crucial for pharmacokinetic studies and therapeutic drug monitoring. This guide will assist researchers in selecting the most appropriate analytical method for their specific needs.
Comparison of Analytical Methods
The performance of the novel rapid chiral HPLC-UV method is compared against a validated LC-MS/MS method.[3][4] The key validation parameters are summarized in the table below.
| Parameter | Novel Rapid Chiral HPLC-UV Method | Established LC-MS/MS Method |
| Linearity Range | 5 - 500 ng/mL | 0.20 - 20.00 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.98 |
| Limit of Detection (LOD) | 1.5 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | Not explicitly stated, but LLOQ is 0.20 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.67% - 102.82% |
| Precision (%RSD) | < 2.0% | < 7.07% (as CV%) |
| Run Time | 8 minutes | Not explicitly stated, but described as "rapid" |
| Specificity | High (Chiral Separation) | High (Chiral Separation & MRM) |
Experimental Protocols
Novel Rapid Chiral HPLC-UV Method
1. Sample Preparation:
-
To 1 mL of plasma, add 10 µL of internal standard (Warfarin, 10 µg/mL).
-
Perform liquid-liquid extraction with 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiral AGP (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.0) : Acetonitrile (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 283 nm
-
Column Temperature: 25°C
Established LC-MS/MS Method
This protocol is based on a published and validated method.
1. Sample Preparation:
-
Solid-phase extraction is utilized for both enantiomers and their corresponding internal standard.
2. Chromatographic Conditions:
-
Column: A chiral column is employed for chromatographic separation.
-
Mobile Phase: A suitable mobile phase is used to achieve separation.
3. Mass Spectrometry Detection:
-
Instrument: Waters Micromass® Quattro Premier mass spectrometer.
-
Ionization Mode: Negative Ionization Turbo Ion Spray.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Comparative workflow of the novel HPLC-UV and established LC-MS/MS methods.
Caption: Decision tree for selecting an appropriate analytical method.
Discussion
The novel rapid chiral HPLC-UV method offers a viable alternative to the established LC-MS/MS method for the quantification of this compound. Its primary advantages lie in its simplicity, faster run time, and lower operational cost, making it well-suited for high-throughput screening in routine analysis. While the LC-MS/MS method provides superior sensitivity with a lower limit of detection, the HPLC-UV method demonstrates excellent linearity, accuracy, and precision within its quantifiable range.
The choice between the two methods will ultimately depend on the specific requirements of the study. For applications demanding the highest sensitivity, such as studies involving very low plasma concentrations, the LC-MS/MS method remains the gold standard. However, for routine pharmacokinetic studies and quality control where concentrations are expected to be within the linear range of the HPLC-UV method, the novel approach presents a more cost-effective and efficient solution.
Various analytical techniques have been employed for the analysis of acenocoumarol, including UV/Vis-Spectrophotometry, gas chromatography, and capillary electrophoresis. High-performance liquid chromatography, often coupled with UV or mass spectrometry detection, is a commonly used technique for the determination of acenocoumarol in biological and pharmaceutical samples. The development and validation of stability-indicating HPLC methods are also crucial for assessing the drug's stability in pharmaceutical formulations.
References
- 1. A Brief Review on Determination of Acenocoumarol in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of (S)-Acenocoumarol with Other Anticoagulants
This guide provides a comprehensive comparison of (S)-Acenocoumarol with other anticoagulants, focusing on the critical aspect of cross-reactivity. For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity is paramount for predicting drug-drug interactions, ensuring patient safety, and guiding the development of new anticoagulant therapies. This document summarizes key data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of the subject.
Understanding Cross-Reactivity in Anticoagulants
In the context of anticoagulant therapy, "cross-reactivity" primarily refers to pharmacokinetic and pharmacodynamic interactions rather than immunological cross-reactivity. The most significant of these is the shared metabolic pathway involving cytochrome P450 enzymes, particularly CYP2C9. This compound, the more potent enantiomer of acenocoumarol, is extensively metabolized by CYP2C9.[1][2][3] This shared metabolic route with other drugs, including other anticoagulants like warfarin, is a major source of clinically significant drug-drug interactions.[2][4]
Mechanism of Action: Vitamin K Antagonism
This compound is a vitamin K antagonist. It exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition depletes the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. Without this modification, these clotting factors are unable to effectively bind calcium and participate in the coagulation cascade, thus reducing the tendency for blood to clot.
Pharmacokinetic Profile and CYP2C9 Metabolism
The pharmacokinetic properties of this compound are central to understanding its interaction profile. It is rapidly absorbed orally and has a relatively short half-life of 8 to 11 hours. The primary route of elimination is through hepatic metabolism, with the CYP2C9 enzyme playing a pivotal role in the hydroxylation of the more active (S)-enantiomer. Genetic variations in the CYP2C9 gene can significantly impact the metabolism of this compound, leading to interindividual variability in dose requirements and an increased risk of adverse effects such as bleeding.
Comparison of Drug Interactions
Due to its reliance on CYP2C9 for metabolism, this compound is susceptible to interactions with a wide range of drugs that are inhibitors or inducers of this enzyme. The following table summarizes known interactions. It is important to note that many of these interactions are also observed with warfarin, another vitamin K antagonist that is a substrate for CYP2C9.
| Interacting Drug/Class | Effect on this compound | Mechanism of Interaction | Reference |
| Amiodarone | Increased anticoagulant effect | Inhibition of CYP2C9 | |
| Fluconazole | Increased anticoagulant effect | Potent inhibition of CYP2C9 | |
| Metronidazole | Increased anticoagulant effect | Inhibition of CYP2C9 | |
| Sulfamethoxazole/Trimethoprim | Increased anticoagulant effect | Inhibition of CYP2C9 | |
| Aspirin/NSAIDs | Increased bleeding risk | Pharmacodynamic interaction (antiplatelet effect) and potential displacement from protein binding | |
| Rifampicin | Decreased anticoagulant effect | Induction of CYP2C9 | |
| Carbamazepine | Decreased anticoagulant effect | Induction of CYP2C9 | |
| St. John's Wort | Decreased anticoagulant effect | Induction of CYP2C9 | |
| Statins (some) | Potential for increased anticoagulant effect | Inhibition of CYP2C9 (varies by statin) | |
| Acetaminophen | Increased anticoagulant effect (with high doses) | Mechanism not fully elucidated, may involve interference with vitamin K cycle |
Experimental Protocols for Assessing Cross-Reactivity
Determining the potential for cross-reactivity, primarily through drug-drug interactions, involves both in vitro and in vivo studies.
In Vitro CYP2C9 Inhibition Assay
This assay is crucial for identifying if a new chemical entity has the potential to alter the metabolism of this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP2C9-mediated metabolism of a probe substrate.
Materials:
-
Pooled human liver microsomes (HLM) or recombinant human CYP2C9 enzymes.
-
CYP2C9 probe substrate (e.g., diclofenac, (S)-warfarin).
-
Test compound (potential inhibitor).
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate buffer).
-
Positive control inhibitor (e.g., sulfaphenazole).
-
LC-MS/MS for metabolite quantification.
Procedure:
-
Pre-incubation: The test compound at various concentrations is pre-incubated with HLM or recombinant CYP2C9 and the NADPH regenerating system.
-
Initiation of Reaction: The reaction is initiated by the addition of the CYP2C9 probe substrate.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound to determine the IC50 value.
Clinical Drug Interaction Study (Pharmacodynamic Assessment)
This type of study assesses the clinical relevance of a potential drug interaction identified in in vitro studies.
Objective: To evaluate the effect of a co-administered drug on the anticoagulant effect of this compound in healthy volunteers or patients.
Study Design: A randomized, placebo-controlled, crossover study is a robust design.
Participants: Healthy volunteers or patients on stable anticoagulant therapy.
Procedure:
-
Baseline Measurement: Baseline International Normalized Ratio (INR) is measured.
-
Phase 1: Participants receive this compound and either the interacting drug or a placebo for a specified period.
-
Pharmacodynamic Monitoring: INR is monitored frequently (e.g., daily or every other day) to assess changes in anticoagulant effect.
-
Washout Period: A washout period is implemented to eliminate the effects of the administered drugs.
-
Phase 2 (Crossover): Participants who received the placebo in Phase 1 now receive the interacting drug, and vice versa.
-
Pharmacodynamic Monitoring: INR is monitored as in Phase 1.
-
Data Analysis: The INR values during the co-administration of the interacting drug are compared to those with the placebo to determine the significance of the interaction.
Immunological Cross-Reactivity
While the primary focus of cross-reactivity for this compound is on metabolic pathways, rare instances of immunological reactions have been reported. A case of DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms) syndrome induced by acenocoumarol has been documented. In this specific case, the patient tolerated warfarin and dabigatran, suggesting a lack of immunological cross-reactivity between these anticoagulants despite structural similarities between acenocoumarol and warfarin. This highlights that while structurally related, immunological cross-reactivity between coumarin derivatives is not a certainty and requires individual patient assessment.
Conclusion
The cross-reactivity of this compound with other anticoagulants and drugs is predominantly a function of its metabolism via the CYP2C9 enzyme. A thorough understanding of this pathway is essential for predicting and managing drug-drug interactions. The experimental protocols outlined in this guide provide a framework for assessing these interactions. While immunological cross-reactivity appears to be rare, it should not be entirely dismissed, and clinical vigilance is warranted. This comparative guide serves as a valuable resource for researchers and clinicians in the field of anticoagulation, emphasizing the importance of a multi-faceted approach to understanding and predicting drug interactions.
References
A Comparative Guide to the Metabolic Stability of (S)-Acenocoumarol and Phenprocoumon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of two widely used oral anticoagulants, (S)-Acenocoumarol and phenprocoumon. Understanding the metabolic fate of these drugs is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and inter-individual variability in patient response. This comparison is supported by experimental data on their metabolic pathways and in vitro stability.
Executive Summary
This compound and phenprocoumon, both coumarin derivatives, exhibit distinct metabolic profiles that significantly influence their clinical application. This compound is characterized by rapid clearance, almost exclusively mediated by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9)[1][2]. In contrast, phenprocoumon displays greater metabolic stability, with its clearance being distributed among multiple CYP enzymes, including CYP2C9, CYP3A4, and CYP2C8[3][4][5]. This multi-enzyme metabolism renders phenprocoumon less susceptible to the effects of CYP2C9 genetic polymorphisms and drug-drug interactions compared to this compound.
Comparative Metabolic Stability Data
The following table summarizes the key in vitro and in vivo metabolic parameters for this compound and phenprocoumon. It is important to note that in vitro data can vary between studies due to different experimental conditions.
| Parameter | This compound | Phenprocoumon | Key Observations |
| Primary Metabolizing Enzymes | CYP2C9 (>95%) | CYP2C9, CYP3A4, CYP2C8 | This compound shows high dependence on a single, polymorphic enzyme, whereas phenprocoumon has a more diversified metabolic pathway. |
| In Vivo Plasma Half-life (t½) | Approx. 1-2 hours (in CYP2C91/1 individuals) | Approx. 130-160 hours | Phenprocoumon has a significantly longer in vivo half-life, suggesting lower clearance and greater metabolic stability. |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | High (Specific values vary depending on the study) | Lower than this compound (Specific values vary depending on the study) | The higher intrinsic clearance of this compound is consistent with its rapid in vivo clearance. |
| Impact of CYP2C9 Polymorphisms | High. CYP2C9*2 and *3 alleles significantly reduce clearance and prolong half-life. | Moderate. The influence of CYP2C9 polymorphisms is less pronounced due to the contribution of other CYP enzymes. | Patients with CYP2C9 variants are more sensitive to this compound. |
Metabolic Pathways
The metabolic pathways of this compound and phenprocoumon are primarily driven by hydroxylation reactions catalyzed by cytochrome P450 enzymes in the liver.
This compound Metabolism
The metabolism of this compound is dominated by CYP2C9, which catalyzes the formation of 6- and 7-hydroxy metabolites. This heavy reliance on a single enzyme makes its pharmacokinetics highly sensitive to variations in CYP2C9 activity.
Phenprocoumon Metabolism
Phenprocoumon undergoes a more complex metabolic process. While CYP2C9 is involved, particularly in the formation of 7-hydroxyphenprocoumon, CYP3A4 and CYP2C8 also play significant roles in its hydroxylation at various positions. This redundancy in metabolic pathways contributes to its lower susceptibility to alterations in the activity of a single enzyme.
Experimental Protocols
The following is a generalized protocol for an in vitro microsomal stability assay, a standard method used to determine the metabolic stability of compounds like this compound and phenprocoumon.
In Vitro Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
2. Materials:
-
Test compounds (this compound, phenprocoumon) and positive control compounds (e.g., verapamil, testosterone).
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard).
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.
3. Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and the NADPH regenerating system at 37°C.
-
Add the test compound to the HLM suspension in a 96-well plate and pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the ice-cold stop solution.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression line.
-
Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Experimental Workflow Diagram
Discussion
The contrasting metabolic profiles of this compound and phenprocoumon have significant clinical implications. The rapid metabolism of this compound by CYP2C9 leads to a short half-life, which can result in fluctuations in anticoagulant effect and may require more frequent monitoring. Its heavy reliance on CYP2C9 also makes it more prone to drug-drug interactions with CYP2C9 inhibitors or inducers and more sensitive to the genetic makeup of the patient. Individuals who are poor metabolizers due to CYP2C9 polymorphisms may experience exaggerated anticoagulant effects and an increased risk of bleeding with standard doses of acenocoumarol.
In contrast, phenprocoumon's slower and more diversified metabolism contributes to its much longer half-life and more stable anticoagulant effect. The involvement of multiple CYP enzymes means that the impact of a single enzyme's inhibition or genetic variation is buffered, leading to a more predictable pharmacokinetic profile across different patient populations. This suggests that phenprocoumon may be a more suitable option for patients with known CYP2C9 polymorphisms or those taking medications that could interact with CYP2C9.
Conclusion
References
- 1. Cytochrome P4502C9 is the principal catalyst of racemic acenocoumarol hydroxylation reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Stereospecific pharmacokinetic characterisation of phenprocoumon metabolites, and mass-spectrometric identification of two novel metabolites in human plasma and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
A Head-to-Head Clinical and Pharmacological Comparison of (S)-Acenocoumarol and Novel Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the vitamin K antagonist (S)-Acenocoumarol and the class of novel oral anticoagulants (NOACs), also known as direct oral anticoagulants (DOACs). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and pivotal clinical trial data.
Mechanism of Action: A Tale of Two Pathways
This compound and NOACs employ fundamentally different strategies to achieve anticoagulation.
This compound , a coumarin derivative, acts as a vitamin K antagonist.[1][2][3] It inhibits the enzyme vitamin K epoxide reductase, which is crucial for the recycling of vitamin K.[1][3] This enzymatic inhibition leads to a depletion of the reduced form of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. Consequently, the synthesis of functional vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X is reduced, leading to a decrease in thrombin generation and blood clot formation.
Novel Oral Anticoagulants (NOACs) , in contrast, are direct inhibitors of specific single clotting factors. This class includes direct thrombin (Factor IIa) inhibitors and direct Factor Xa inhibitors.
-
Dabigatran is a direct thrombin inhibitor, binding to the active site of thrombin and preventing the conversion of fibrinogen to fibrin.
-
Rivaroxaban, Apixaban, and Edoxaban are direct Factor Xa inhibitors. They selectively and reversibly block the active site of Factor Xa, thereby inhibiting the conversion of prothrombin to thrombin.
The differing mechanisms of action are visually represented in the following signaling pathway diagram.
Caption: Mechanisms of this compound and NOACs.
Pharmacokinetic Profile: A Comparative Analysis
The pharmacokinetic properties of these anticoagulants significantly influence their clinical application, including dosing frequency and the need for monitoring.
| Parameter | This compound | Dabigatran | Rivaroxaban | Apixaban | Edoxaban |
| Bioavailability | ~60% | ~6.5% | 80-100% (10 mg), reduced with higher doses without food | ~50% | ~62% |
| Time to Peak (Tmax) | 1-3 hours | ~2 hours | 2-4 hours | 3-4 hours | 1-2 hours |
| Half-life (t1/2) | 8-11 hours | 12-17 hours | 5-9 hours (young), 11-13 hours (elderly) | ~12 hours | 10-14 hours |
| Metabolism | Primarily by CYP2C9. | Minimal, primarily conjugation. | Metabolized by CYP3A4 and other mechanisms. | Primarily metabolized by CYP3A4. | Minimal metabolism via hydrolysis, conjugation, and oxidation by CYP3A4. |
| Excretion | ~60% urine, ~29% feces. | ~80% renal. | ~36% unchanged in urine, rest as metabolites. | ~27% renal, majority via biliary and intestinal excretion. | ~35% urine, ~60% feces. |
| Routine Monitoring | Required (INR) | Not required | Not required | Not required | Not required |
Clinical Efficacy and Safety: Insights from Pivotal Trials
The clinical utility of NOACs has been established through large-scale, randomized controlled trials, primarily comparing them to warfarin. While direct head-to-head trials between all NOACs and this compound are limited, the data from warfarin-controlled trials provide a strong basis for comparison, as warfarin and acenocoumarol are both vitamin K antagonists with similar mechanisms of action.
A real-world evidence study directly compared acenocoumarol with DOACs and warfarin in patients with atrial fibrillation. This retrospective study included 150,949 patients. Compared to acenocoumarol, the risk of all-cause mortality was lower for dabigatran, rivaroxaban, and apixaban. All four DOACs demonstrated a lower risk of intracranial bleeding compared to acenocoumarol. However, dabigatran was associated with an increased risk of gastrointestinal bleeding, while rivaroxaban showed a lower risk. Warfarin was found to be less effective and less safe than acenocoumarol in this real-world setting.
Another observational study comparing dabigatran to acenocoumarol in patients with atrial fibrillation found a non-significant lower risk of stroke or systemic embolism with dabigatran and a significantly lower risk of major bleeding.
| Trial (NOAC vs. Warfarin) | Primary Efficacy Outcome (Stroke/Systemic Embolism) | Primary Safety Outcome (Major Bleeding) | Key Findings |
| RE-LY (Dabigatran) | 150 mg dose: Superior to warfarin. 110 mg dose: Non-inferior to warfarin. | 150 mg dose: Similar to warfarin. 110 mg dose: Superior to warfarin. | Dabigatran 150 mg was more effective, while the 110 mg dose was safer than warfarin. |
| ROCKET AF (Rivaroxaban) | Non-inferior to warfarin. | No significant difference compared to warfarin. | Rivaroxaban was non-inferior to warfarin for preventing stroke or systemic embolism. |
| ARISTOTLE (Apixaban) | Superior to warfarin. | Superior to warfarin (less bleeding). | Apixaban was superior to warfarin in preventing stroke or systemic embolism, caused less bleeding, and resulted in lower mortality. |
| ENGAGE AF-TIMI 48 (Edoxaban) | Non-inferior to warfarin. | Superior to warfarin (less bleeding). | Both high- and low-dose edoxaban were non-inferior to warfarin for the prevention of stroke or systemic embolism, with significantly lower rates of major bleeding. |
Experimental Protocols: A Look into Pivotal Trial Designs
The methodologies of the landmark clinical trials that established the efficacy and safety of NOACs provide a framework for understanding the evidence base.
RE-LY (Randomized Evaluation of Long-term Anticoagulant Therapy)
-
Objective: To compare two fixed doses of dabigatran with warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.
-
Design: A phase 3, prospective, randomized, open-label multinational trial with blinded endpoint adjudication.
-
Population: 18,113 patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.
-
Intervention: Patients were randomized to receive either dabigatran 110 mg twice daily, dabigatran 150 mg twice daily (both blinded), or open-label warfarin with a target INR of 2.0-3.0.
-
Primary Outcome: The primary efficacy outcome was the composite of stroke (including hemorrhagic) or systemic embolism. The primary safety outcome was major bleeding.
ROCKET AF (Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fillation)
-
Objective: To determine the non-inferiority of rivaroxaban compared to warfarin for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.
-
Design: A multicenter, randomized, double-blind, double-dummy, non-inferiority trial.
-
Population: 14,264 patients with nonvalvular atrial fibrillation and a history of stroke, transient ischemic attack, or systemic embolism, or at least two other risk factors for stroke.
-
Intervention: Patients were randomized to receive either rivaroxaban 20 mg once daily (15 mg for moderate renal impairment) or dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Outcome: The primary efficacy endpoint was the composite of stroke and non-central nervous system systemic embolism. The primary safety endpoint was a composite of major and non-major clinically relevant bleeding.
ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation)
-
Objective: To determine if apixaban is non-inferior to warfarin in reducing the combined endpoint of stroke and systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.
-
Design: A multicenter, randomized, double-blind, double-dummy trial.
-
Population: 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.
-
Intervention: Patients were randomized to receive apixaban 5 mg twice daily (or 2.5 mg twice daily for patients meeting certain criteria) or dose-adjusted warfarin (target INR 2.0-3.0).
-
Primary Outcome: The primary efficacy outcome was the composite of ischemic or hemorrhagic stroke or systemic embolism. The primary safety outcome was major bleeding.
ENGAGE AF-TIMI 48 (Effective Anticoagulation with Factor Xa Next Generation in Atrial Fibrillation–Thrombolysis in Myocardial Infarction 48)
-
Objective: To evaluate the efficacy and safety of two different dose regimens of edoxaban compared with warfarin for the prevention of stroke or systemic embolic events in patients with atrial fibrillation.
-
Design: A phase 3, randomized, double-blind, double-dummy, multinational, non-inferiority trial.
-
Population: 21,105 patients with documented non-valvular atrial fibrillation and a moderate-to-high risk of stroke.
-
Intervention: Patients were randomized to one of three groups: high-dose edoxaban (60 mg once daily), low-dose edoxaban (30 mg once daily), or warfarin titrated to an INR of 2.0-3.0.
-
Primary Outcome: The primary efficacy endpoint was the composite of stroke or systemic embolic event. The primary safety endpoint was major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).
The general workflow for these pivotal clinical trials is illustrated below.
Caption: A typical workflow for a comparative anticoagulant trial.
Conclusion
This compound and NOACs represent two distinct and effective classes of oral anticoagulants. This compound, a vitamin K antagonist, has a long history of clinical use but requires regular monitoring and is subject to numerous drug and food interactions. NOACs offer the convenience of fixed-dosing without the need for routine monitoring and have demonstrated a favorable efficacy and safety profile, particularly a reduced risk of intracranial hemorrhage, in large clinical trials compared to warfarin. The choice between these agents depends on various factors including patient characteristics, comorbidities, and risk profiles. This guide provides the foundational data to aid researchers and clinicians in their understanding and ongoing development of anticoagulant therapies.
References
- 1. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
Correlating In Vitro Efficacy to In Vivo Anticoagulant Effects of (S)-Acenocoumarol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticoagulant effects of (S)-Acenocoumarol, a potent vitamin K antagonist. By examining key experimental data and methodologies, this document aims to facilitate a deeper understanding of the correlation between its laboratory efficacy and its physiological impact, a critical aspect of preclinical and clinical drug development.
Executive Summary
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR), a key component of the vitamin K cycle necessary for the synthesis of several clotting factors. This guide presents in vitro data on the inhibition of VKOR by acenocoumarol and in vivo data on its anticoagulant effect as measured by prothrombin time in animal models. While a direct quantitative correlation is complex and multifactorial, the available data demonstrates a clear qualitative relationship between the potent in vitro inhibition of VKOR and the significant in vivo anticoagulant response.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies on acenocoumarol.
Table 1: In Vitro Efficacy of Acenocoumarol
| Compound | Assay Type | Target | Key Parameter | Value |
| Acenocoumarol (racemate) | Cell-based VKOR activity assay | Wild-type VKOR | IC50 | 0.81 nM |
Note: While the specific IC50 for the (S)-enantiomer is not explicitly stated in the reviewed literature, it is widely reported that the (S)-enantiomer is the more potent inhibitor of VKOR in vitro.
Table 2: In Vivo Anticoagulant Effect of Acenocoumarol in Rats
| Compound | Animal Model | Dosing | Pharmacodynamic Endpoint | Observation |
| Acenocoumarol (racemate) | Male Wistar rats | Single subcutaneous dose of 2 mg/kg | Prothrombin Complex Activity (PCA) | Rapid onset of hypothrombogenic effect with a half-life of decline of PCA of 3.6 hours.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Cell-Based)
This assay quantifies the inhibitory effect of a compound on VKOR activity within a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of acenocoumarol on VKOR.
Cell Line: Human Embryonic Kidney (HEK) 293 cells engineered to co-express human VKORC1 and a vitamin K-dependent reporter protein, such as Factor IX (FIX).
Principle: The activity of VKOR is indirectly measured by the level of carboxylation of the reporter protein. Inhibition of VKOR leads to reduced carboxylation, which can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Procedure:
-
Cell Culture: HEK293 cells co-expressing VKORC1 and the reporter protein are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or the racemate). A vehicle control (e.g., DMSO) is also included.
-
Induction of Vitamin K Cycle: The vitamin K cycle is initiated by adding a source of vitamin K epoxide to the cell culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for the inhibition of VKOR and its effect on reporter protein carboxylation.
-
Sample Collection: The cell culture supernatant containing the secreted, carboxylated reporter protein is collected.
-
ELISA: The concentration of carboxylated reporter protein is determined using a specific ELISA.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model.
In Vivo Anticoagulant Activity in Rats (Prothrombin Time Measurement)
This protocol describes the in vivo assessment of the anticoagulant effect of this compound in a rat model.
Objective: To evaluate the dose-dependent effect of this compound on the prothrombin time (PT).
Animal Model: Male Wistar rats are commonly used for this type of study.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosing: this compound is administered to different groups of rats at various dose levels. The route of administration can be oral or parenteral (e.g., subcutaneous). A control group receives the vehicle.
-
Blood Sampling: At predetermined time points after drug administration, blood samples are collected from the rats, typically via cardiac puncture or from a cannulated vessel, into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Prothrombin Time (PT) Assay:
-
The plasma sample is warmed to 37°C.
-
A thromboplastin reagent (containing tissue factor and calcium) is added to the plasma.
-
The time taken for a clot to form is measured in seconds. This is the prothrombin time.
-
-
Data Analysis: The PT values for the treated groups are compared to the control group. The results can be expressed as the actual PT in seconds or as a ratio (e.g., International Normalized Ratio - INR, though this is more common in human clinical practice). A dose-response curve can be generated by plotting the PT against the dose of this compound.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound in the vitamin K cycle.
Experimental Workflow: In Vitro to In Vivo Correlation
Caption: Workflow for establishing an in vitro to in vivo correlation.
References
Safety Operating Guide
Navigating the Disposal of (S)-Acenocoumarol: A Guide for Laboratory Professionals
The proper disposal of (S)-Acenocoumarol, a potent anticoagulant, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks to both personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with regulatory standards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] The EPA has established specific regulations, often referred to as Subpart P, for the management of hazardous waste pharmaceuticals by healthcare facilities.[2][4] It is crucial to note that state regulations may be more stringent than federal laws.
This compound's classification as a hazardous or non-hazardous waste can be ambiguous. While one Safety Data Sheet (SDS) for this compound indicates that the substance is not classified according to the Globally Harmonized System (GHS), the SDS for the racemic mixture, Acenocoumarol, lists multiple hazards, including acute toxicity and reproductive toxicity. Given that anticoagulants like Warfarin are listed as P-listed hazardous wastes, a conservative approach is recommended, treating this compound as a hazardous pharmaceutical waste.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, and the formation of dust and aerosols should be avoided.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound from a research or laboratory setting.
-
Segregation and Collection:
-
Do not mix this compound waste with other types of waste.
-
Collect all waste materials, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers, in a designated, properly labeled hazardous waste container. The container should be clearly marked with the words "Hazardous Waste Pharmaceuticals".
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, secure area away from general laboratory traffic.
-
-
Disposal of Empty Containers:
-
Under RCRA, containers that held P-listed hazardous waste must be triple-rinsed to be considered non-hazardous. The rinsate from this process must be collected and managed as hazardous waste.
-
However, under Subpart P, containers that held acute hazardous waste pharmaceuticals are no longer considered hazardous waste and can be disposed of in the trash, provided they have been emptied using standard practices. Consult your institution's environmental health and safety (EHS) office to determine the applicable regulation.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Ensure that the waste is transported by a certified hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain. The EPA's sewer ban prohibits the drain disposal of hazardous waste pharmaceuticals. Improper disposal can lead to the contamination of water supplies.
-
Do not dispose of this compound in the regular trash unless it has been explicitly determined to be non-hazardous by your institution's EHS office. For household disposal of non-hazardous pharmaceuticals, the FDA recommends mixing the medication with an unappealing substance like coffee grounds or cat litter before placing it in a sealed bag in the trash. However, this is not the recommended procedure for a laboratory setting dealing with potentially hazardous materials.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| LD50 (Oral, Mouse) for Acenocoumarol | 1,470 mg/kg | |
| LD50 (Oral, Rat) for Acenocoumarol | 513 mg/kg | |
| LD50 (Intraperitoneal, Mouse) for Acenocoumarol | 115 mg/kg |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (S)-Acenocoumarol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Acenocoumarol. The following procedures are designed to ensure the safe handling and disposal of this potent anticoagulant.
This compound is a coumarin derivative and a vitamin K antagonist. Although a specific Safety Data Sheet (SDS) for the (S)-enantiomer may not indicate immediate hazards, it is prudent to handle it with the same precautions as the racemic mixture, Acenocoumarol, which is classified as hazardous. [1][2]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound in a laboratory setting.[3][4]
-
Gloves: Two pairs of powder-free, chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard are required. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the work area.
-
Eye Protection: Chemical safety goggles are necessary to protect against splashes or airborne particles.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powdered form or when there is a risk of aerosolization.
-
Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn.
-
Additional Protection: For extensive handling or in case of a spill, consider using a face shield, hair covers, and shoe covers.
Operational Handling Plan
Follow these step-by-step procedures for the safe handling of this compound:
-
Preparation and Area Designation:
-
Conduct all work with this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling the Solid Compound:
-
This compound is typically a white to tan powder.
-
When weighing the solid, use a balance inside a ventilated enclosure to prevent the dispersal of fine particles.
-
Use dedicated spatulas and weighing boats. Clean them thoroughly after use or dispose of them as hazardous waste.
-
-
Solution Preparation:
-
This compound is soluble in organic solvents like DMSO and DMF.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If preparing aqueous solutions, first dissolve the compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
-
-
Post-Handling Procedures:
-
After handling, wipe down the work area with an appropriate cleaning agent.
-
Remove and dispose of contaminated PPE in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water.
-
Quantitative Data Summary
The following table summarizes key quantitative data for Acenocoumarol, which should be considered when handling the (S)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C19H15NO6 | |
| Molecular Weight | 353.3 g/mol | |
| Appearance | White to tan powder | |
| Melting Point | 196-199°C | |
| Solubility | DMSO: ≥17 mg/mLHeptane: ≥17 mg/mLXylene: ≥17 mg/mLEthanol: ~0.2 mg/mLDMF: ~10 mg/mL | |
| Oral LD50 (Rat) | 513 mg/kg | |
| Oral LD50 (Mouse) | 1470 mg/kg | |
| Storage Temperature | -20°C for long-term storage |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all unused this compound powder and contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound.
-
-
Waste Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Experimental Workflow and Safety Precautions
Caption: A diagram illustrating the key stages for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
